molecular formula C21H39NO4 B15617598 Myristoleyl carnitine-d3

Myristoleyl carnitine-d3

Numéro de catalogue: B15617598
Poids moléculaire: 372.6 g/mol
Clé InChI: ABVVZYXTZLEOHP-XVSVXVHGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Myristoleyl carnitine-d3 is a useful research compound. Its molecular formula is C21H39NO4 and its molecular weight is 372.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H39NO4

Poids moléculaire

372.6 g/mol

Nom IUPAC

(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-[(Z)-tetradec-9-enoyl]oxybutanoate

InChI

InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h8-9,19H,5-7,10-18H2,1-4H3/b9-8-/t19-/m1/s1/i2D3

Clé InChI

ABVVZYXTZLEOHP-XVSVXVHGSA-N

Origine du produit

United States

Foundational & Exploratory

Myristoleyl Carnitine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myristoleyl carnitine-d3 (B15074615) is a deuterated form of myristoleyl carnitine, a long-chain acylcarnitine. This stable isotope-labeled compound serves as an indispensable tool in biomedical research, particularly in the field of metabolomics and drug development. Its primary application is as an internal standard for the precise quantification of its endogenous, unlabeled counterpart, myristoyl-L-carnitine, using mass spectrometry-based techniques.[1][2] This guide provides a comprehensive overview of the technical aspects of Myristoleyl carnitine-d3, including its chemical properties, biological significance, and detailed experimental methodologies.

Core Chemical and Physical Properties

This compound is characterized by the incorporation of three deuterium (B1214612) atoms, which results in a predictable mass shift without significantly altering its chemical behavior. This property is fundamental to its use as an internal standard in mass spectrometry.

PropertyValueSource(s)
Chemical Name (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(tetradecanoyloxy)propan-1-aminium, monochloride[3]
Synonyms CAR 14:0-d3, C14:0 Carnitine-d3, L-Myristoylcarnitine-d3[3]
CAS Number 1334532-25-0[3][4]
Molecular Formula C21H39D3NO4 • Cl[3]
Formula Weight 411.0 g/mol [3]
Purity ≥99% deuterated forms (d1-d3)[3]
Appearance White to off-white solid
Storage Conditions -20°C[3]
Solubility DMF: 20 mg/ml, DMSO: 14 mg/ml, Ethanol: 20 mg/ml[3]

Biological Significance and Applications

Myristoyl-L-carnitine, the non-deuterated analogue, is a naturally occurring long-chain acylcarnitine.[1] Acylcarnitines are crucial for cellular energy metabolism, specifically in the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[5][6][7] The carnitine shuttle system, which involves the enzymes carnitine palmitoyltransferase I (CPT I) and II (CPT II), and the translocase CACT, facilitates this process.[8]

Alterations in the plasma levels of myristoyl-L-carnitine have been associated with various pathological conditions. For instance, decreased levels have been observed in patients with chronic fatigue syndrome, while increased levels are found in individuals with end-stage renal disease.[3] Consequently, the accurate quantification of myristoyl-L-carnitine is of significant diagnostic and research interest. This compound, by serving as an internal standard, enables the precise and accurate measurement of endogenous myristoyl-L-carnitine levels in biological matrices such as plasma and blood spots.[3][9]

Experimental Protocols

The primary application of this compound is in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized experimental protocols for the analysis of acylcarnitines.

Sample Preparation (from Plasma)
  • Thawing and Spiking: Thaw frozen plasma samples on ice. To a 100 µL aliquot of plasma in a microcentrifuge tube, add a precise amount of the internal standard working solution (containing this compound).[10]

  • Vortexing and Incubation: Vortex the mixture for 10 seconds and incubate at room temperature for 10 minutes.[10]

  • Protein Precipitation: Add 300 µL of cold methanol (B129727) to each sample to precipitate proteins. Vortex again for 10 seconds.[10]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent, typically the initial mobile phase of the LC method.

LC-MS/MS Analysis
  • Chromatography: Employ a suitable liquid chromatography column for the separation of acylcarnitines. A C18 reversed-phase column is commonly used.[10][11]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the acylcarnitines.

  • Mass Spectrometry: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11]

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the analyte (myristoyl-L-carnitine) and the internal standard (this compound). The fragmentation of acylcarnitines typically involves the neutral loss of trimethylamine (B31210) (59 Da) or a characteristic product ion at m/z 85.[9][11]

General Synthesis of Acylcarnitines
  • Activation of Myristic Acid: Myristic acid is first converted to a more reactive species, such as an acyl chloride or an N-acyl imidazole.[11][12]

  • Esterification: The activated myristic acid is then reacted with L-carnitine (or a deuterated precursor for the synthesis of the labeled compound) in an appropriate solvent to form the myristoyl-L-carnitine ester.

  • Purification: The resulting acylcarnitine is purified using techniques such as precipitation and column chromatography to remove unreacted starting materials and byproducts.[12]

Visualizations

Metabolic Pathway of Fatty Acid Beta-Oxidation

FattyAcidOxidation Figure 1: Role of Carnitine in Mitochondrial Fatty Acid Beta-Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase CPT1 CPT I Fatty_Acyl_CoA->CPT1 Carnitine Acyl_Carnitine Acylcarnitine (e.g., Myristoyl Carnitine) CPT1->Acyl_Carnitine CACT CACT Matrix_Fatty_Acyl_CoA Fatty Acyl-CoA CACT->Matrix_Fatty_Acyl_CoA CoA CPT2 CPT II CPT2->CACT Acyl_Carnitine->CACT Matrix_Fatty_Acyl_CoA->CPT2 Carnitine Beta_Oxidation Beta-Oxidation Matrix_Fatty_Acyl_CoA->Beta_Oxidation

Caption: Role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria.

Experimental Workflow for Acylcarnitine Analysis

AcylcarnitineAnalysisWorkflow Figure 2: LC-MS/MS Workflow for Acylcarnitine Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Precipitation Protein Precipitation (e.g., with Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Extraction Centrifugation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Analysis (Quantification) LC_MS->Data

Caption: A typical workflow for the analysis of acylcarnitines using an internal standard.

General Synthesis Pathway for Acylcarnitines

AcylcarnitineSynthesis Figure 3: General Synthesis of Acylcarnitines Fatty_Acid Fatty Acid (e.g., Myristic Acid) Activation Activation (e.g., with Thionyl Chloride) Fatty_Acid->Activation Acyl_Chloride Acyl Chloride Activation->Acyl_Chloride Esterification Esterification Acyl_Chloride->Esterification L_Carnitine L-Carnitine (or deuterated analogue) L_Carnitine->Esterification Acylcarnitine Acylcarnitine (e.g., Myristoyl Carnitine) Esterification->Acylcarnitine Purification Purification Acylcarnitine->Purification Final_Product Pure Acylcarnitine Purification->Final_Product

Caption: A generalized chemical pathway for the synthesis of acylcarnitines.

References

Myristoleyl carnitine-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Myristoleyl Carnitine-d3 (B15074615)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl carnitine-d3 is the deuterium-labeled form of myristoleyl carnitine, a monounsaturated long-chain acylcarnitine. Acylcarnitines are critical intermediates in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for subsequent beta-oxidation. The introduction of deuterium (B1214612) atoms in this compound makes it an ideal internal standard for mass spectrometry-based quantitative studies, allowing for precise and accurate measurement of its non-deuterated counterpart in biological samples. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is structurally similar to myristoleyl carnitine, with the key difference being the substitution of three hydrogen atoms with deuterium on one of the methyl groups of the carnitine moiety.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name (2R)-3-carboxy-N,N-dimethyl-N-(trideuteriomethyl)-2-{[(9Z)-tetradec-9-enoyl]oxy}propan-1-aminium
CAS Number 1803252-79-0
Molecular Formula C21H37D3NO4
Molecular Weight 373.61 g/mol
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF
Storage Store at -20°C for long-term stability

Biological Role and Metabolism

Myristoleyl carnitine is formed from myristoleic acid, a C14:1 monounsaturated fatty acid. The metabolic pathway involves the activation of myristoleic acid to its CoA ester, myristoleoyl-CoA, which is then esterified to carnitine. This reaction is catalyzed by carnitine acyltransferases located on the mitochondrial membranes. The resulting myristoleyl carnitine is transported into the mitochondrial matrix, where it is converted back to myristoleoyl-CoA and enters the beta-oxidation pathway to generate acetyl-CoA, which subsequently fuels the citric acid cycle for ATP production.

Elevated or depleted levels of myristoleyl carnitine in biological fluids can be indicative of metabolic disorders related to fatty acid oxidation. Therefore, accurate quantification of this analyte is crucial for diagnostic and research purposes.

Experimental Protocols

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines in biological matrices due to its high sensitivity and specificity. This compound is employed as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

Sample Preparation (Human Plasma)

  • Thawing and Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma, add 10 µL of a known concentration of this compound internal standard solution (e.g., in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 20% to 95% B over 10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Myristoleyl carnitine: Precursor ion (Q1) m/z 370.3 → Product ion (Q3) m/z 85.1

      • This compound: Precursor ion (Q1) m/z 373.3 → Product ion (Q3) m/z 85.1

    • Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

Visualizations

Diagram 1: Experimental Workflow for Acylcarnitine Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation to Dryness Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 LC Liquid Chromatography (Separation) Centrifuge2->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation (Analyte/IS Ratio) Integrate->Calculate

Caption: Workflow for the quantitative analysis of acylcarnitines using LC-MS/MS.

Diagram 2: Metabolic Pathway of Myristoleic Acid

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix MA Myristoleic Acid (C14:1) MCoA Myristoleoyl-CoA MA->MCoA Acyl-CoA Synthetase MCarnitine_cyto Myristoleyl Carnitine MCoA->MCarnitine_cyto CPT1 Carnitine_cyto Carnitine Carnitine_cyto->MCarnitine_cyto MCarnitine_mito Myristoleyl Carnitine MCarnitine_cyto->MCarnitine_mito CACT Transporter MCoA_mito Myristoleoyl-CoA MCarnitine_mito->MCoA_mito CPT2 BetaOx Beta-Oxidation MCoA_mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA Citric Acid Cycle AcetylCoA->TCA

Myristoleyl carnitine-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information regarding Myristoleyl carnitine-d3 (B15074615), a deuterated form of myristoleyl carnitine. It is intended for researchers, scientists, and professionals in drug development and lipidomics who require precise data for experimental design and analysis.

Core Compound Data

Myristoleyl carnitine-d3 is the deuterated analogue of myristoleyl carnitine. The "-oleyl" suffix indicates a monounsaturated fatty acyl chain, distinguishing it from its saturated counterpart, myristoyl carnitine. Deuterated standards are critical for accurate quantification in mass spectrometry-based assays, serving as internal standards to correct for sample preparation variability and matrix effects.

For clarity, the table below includes data for both this compound and the closely related, often-referenced Myristoyl-L-carnitine-d3.

Compound NameCAS NumberMolecular FormulaMolecular Weight
Myristoleylcarnitine-d31803252-79-0[1]C21H36D3NO4[1]372.56[1][2]
Myristoyl-L-carnitine-d3 Hydrochloride1334532-25-0[3][4][5][6]C21H39D3ClNO4[3][7]411.03[4][5][7]

Experimental Applications and Protocols

This compound is primarily intended for use as an internal standard in quantitative mass spectrometry (MS) analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), for the detection and quantification of endogenous myristoleyl carnitine.

While specific, detailed experimental protocols for novel applications of this compound are not widely published, a general workflow for its use as an internal standard in a lipidomics experiment is outlined below.

General Experimental Workflow for Quantification of Acylcarnitines using a Deuterated Standard

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing sample Biological Sample (e.g., Plasma, Tissue) is Spike with this compound (Internal Standard) sample->is extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) is->extraction lcms LC-MS/MS Analysis extraction->lcms data_acq Data Acquisition (MRM/SRM mode) lcms->data_acq peak_integration Peak Integration for Analyte and Internal Standard data_acq->peak_integration ratio Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio quant Quantification using Calibration Curve ratio->quant

Caption: General workflow for using this compound as an internal standard in LC-MS/MS-based lipidomics.

Structural Relationship: Myristoleyl vs. Myristoyl Carnitine

The key difference between "myristoleyl" and "myristoyl" carnitine lies in the saturation of the fatty acyl chain. Myristoleyl carnitine contains a double bond (monounsaturated), whereas myristoyl carnitine has a fully saturated acyl chain. This structural difference is important for chromatographic separation and mass spectrometric identification.

G cluster_chains Fatty Acyl Chains (C14) acylcarnitine Acylcarnitine Structure myristoyl Myristoyl (14:0) Saturated Chain -C13H27 acylcarnitine->myristoyl Forms myristoleyl Myristoleyl (14:1) Monounsaturated Chain -C13H25 acylcarnitine->myristoleyl Forms

Caption: Structural relationship between Myristoyl and Myristoleyl carnitine based on the fatty acyl chain.

References

The Gold Standard of Bioanalysis: A Technical Guide to the Role of Deuterium-Labeled Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the highly regulated and data-driven environments of pharmaceutical development and clinical research, the pursuit of analytical accuracy and precision is paramount. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations of employing deuterium-labeled internal standards in mass spectrometry-based bioanalysis. By serving as a stable and predictable reference, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.[1]

Core Principles: Why Deuterium (B1214612) Labeling is the Gold Standard

The foundational principle behind the use of a deuterium-labeled internal standard (IS) is to introduce a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D), the mass of the internal standard is incrementally increased.[2] This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated IS, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1]

This co-elution and analogous behavior are crucial for compensating for various sources of error that can compromise data quality, including:

  • Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This can lead to ion suppression or enhancement, causing an underestimation or overestimation of the analyte's concentration. A co-eluting deuterium-labeled internal standard experiences the same matrix effects, allowing for accurate normalization of the signal.[3]

  • Variability in Sample Preparation: Analyte recovery during extraction, evaporation, and reconstitution steps can vary between samples. Since the deuterium-labeled IS is added at the beginning of the sample preparation process, it accounts for these potential losses.[3]

  • Instrumental Drift: The performance of a mass spectrometer can fluctuate over the course of an analytical run. A deuterium-labeled internal standard provides a constant reference to normalize these variations, ensuring consistent and reliable results.[3]

Data Presentation: Quantitative Impact of Deuterium-Labeled Standards

The impact of utilizing a deuterium-labeled internal standard on assay performance is evident in the improved accuracy and precision of quantitative measurements. The following tables summarize data from various studies, highlighting the superiority of deuterium-labeled internal standards over structural analogs or methods without an internal standard.

AnalyteInternal Standard TypeMatrixParameterValue with Analog ISValue with Deuterated ISReference
Kahalalide FAnalog vs. SILNot SpecifiedMean Bias (%)96.8100.3[3]
Kahalalide FAnalog vs. SILNot SpecifiedStandard Deviation of Bias (%)8.67.6[3]
SirolimusAnalog vs. SILWhole BloodInter-patient Assay Imprecision (CV%)7.6 - 9.72.7 - 5.7[3]
EverolimusAnalog vs. SILNot SpecifiedComparison Slope to Reference Method0.830.95[3]
HaloperidolDeuterated HaloperidolNot SpecifiedDifference in Extraction Recovery35%[4]
AnalyteInternal Standard TypeLinearity (r²)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)Recovery (%)
Cyclosporine ADeuterated (d12-CsA)>0.9972.5 - 5.83.1 - 6.295.2 - 104.578.9
TacrolimusDeuterated (d3-Tacrolimus)>0.9983.1 - 7.24.5 - 8.196.8 - 105.181.2
SirolimusDeuterated (d3-Sirolimus)>0.9982.9 - 6.53.8 - 7.597.1 - 103.982.5
EverolimusDeuterated (d4-Everolimus)>0.9973.5 - 8.14.2 - 8.995.9 - 106.380.4
Mycophenolic AcidDeuterated (d3-MPA)>0.9991.9 - 4.92.8 - 5.698.2 - 102.784.0

Data synthesized from a method validation study for immunosuppressants in whole blood.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for key experiments utilizing deuterium-labeled standards.

Protocol 1: Quantitative LC-MS/MS Bioanalytical Assay for a Small Molecule Drug

This protocol outlines a common workflow for the quantification of a drug in a biological matrix, such as plasma, using a deuterium-labeled internal standard.

1. Materials and Reagents:

  • Analyte of interest

  • Deuterium-labeled internal standard (isotopic purity ≥98%)[5]

  • Blank biological matrix (e.g., human plasma)

  • Methanol, acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Water (ultrapure)

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the deuterium-labeled IS in a suitable organic solvent (e.g., methanol).[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterium-labeled IS at a fixed concentration.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of the biological matrix (calibrators, quality controls, and unknown samples) into microcentrifuge tubes.[3]

  • Add a small, precise volume (e.g., 10 µL) of the IS spiking solution to each tube (except for blank matrix samples).[3]

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.[6]

  • Vortex vigorously for 1 minute.[6]

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[6]

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components and co-elution with the IS.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.[5]

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.[5]

    • Scan Type: Multiple Reaction Monitoring (MRM).[6]

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterium-labeled IS.[5]

5. Data Analysis:

  • Integrate the chromatographic peaks for the analyte and the IS.

  • Calculate the peak area ratio of the analyte to the IS for all samples.

  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Protocol 2: Metabolite Identification using Stable Isotope Labeling

This protocol provides a general workflow for identifying metabolites of a drug candidate using a deuterium-labeled version of the parent drug.

1. In Vitro Incubation:

  • Incubate the deuterium-labeled drug with a metabolically active system (e.g., liver microsomes, hepatocytes).

  • In a parallel experiment, incubate the unlabeled drug under identical conditions.

  • Include a control incubation without the drug.

2. Sample Preparation:

  • Quench the metabolic reaction (e.g., by adding cold acetonitrile).

  • Centrifuge to remove proteins.

  • Analyze the supernatant by high-resolution LC-MS/MS.

3. Data Analysis:

  • Compare the mass spectra of the samples from the labeled and unlabeled incubations.

  • Look for pairs of signals with a mass difference corresponding to the number of deuterium atoms in the labeled drug. The presence of such pairs is a strong indication of a drug-related metabolite.

  • Utilize the fragmentation patterns to further confirm the structure of the metabolites.

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow General Workflow for Quantitative Bioanalysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterium-Labeled IS Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data Data Acquisition (Analyte & IS Signals) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Curve Calibration Curve Construction Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.

logical_relationship Logical Framework for Using Deuterium-Labeled IS cluster_process Analytical Process cluster_detection Mass Spectrometric Detection Analyte Analyte in Biological Matrix Variability Sources of Variability (Matrix Effects, Recovery Loss, Instrument Drift) Analyte->Variability IS Deuterium-Labeled IS (Added in Known Amount) IS->Variability Analyte_Signal Analyte Signal (Affected by Variability) Variability->Analyte_Signal IS_Signal IS Signal (Affected by Variability) Variability->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) Remains Constant Analyte_Signal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: How a deuterated IS corrects for variability in mass spectrometry.

Critical Considerations and Potential Challenges

Despite their significant advantages, the use of deuterium-labeled internal standards is not without potential challenges that require careful consideration during method development and validation.

  • Isotopic Instability (Deuterium Exchange): Deuterium atoms located at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent.[2] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal. To mitigate this, deuterium labels should be placed on stable, non-exchangeable positions of the molecule during synthesis.[2]

  • Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, particularly with a high degree of deuteration.[2] If this shift is significant, the analyte and IS may experience different matrix effects, compromising the accuracy of quantification.[3]

  • Cross-Contribution/Isotopic Impurity: The deuterium-labeled IS may contain a small percentage of the unlabeled analyte, and vice versa. This can affect the accuracy of the measurement, especially at the lower limit of quantification. It is essential to use an IS with high isotopic purity and to assess the contribution of any isotopic impurities during method validation.[3]

Synthesis of Deuterium-Labeled Standards

The preparation of high-quality deuterium-labeled standards is a critical prerequisite for their successful application. Several synthetic strategies are employed:

  • Hydrogen/Deuterium Exchange: This method involves the exchange of protons with deuterium from a deuterium source, such as D₂O, often catalyzed by an acid or base.[7]

  • Reduction with Deuterated Reagents: Utilizing deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium into a molecule.

  • Custom Synthesis with Labeled Building Blocks: This approach offers the most control over the position and number of deuterium labels by incorporating deuterium-containing starting materials into a synthetic route.

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry.[3] Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality data in drug development, clinical research, and other scientific disciplines.[8] While potential challenges such as isotopic instability and chromatographic shifts exist, a thorough understanding of these phenomena and careful method development can lead to robust and reliable bioanalytical assays. The adoption of these standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data, ultimately contributing to the development of safe and effective therapeutics.

References

The Gold Standard of Bioanalysis: An In-depth Technical Guide to d3 Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount.[1] The use of stable isotope-labeled internal standards (SIL-IS), especially deuterium (B1214612) (d3) labeled standards, has become the cornerstone of high-quality quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[2][3] This technical guide provides a comprehensive overview of the core advantages, experimental methodologies, and critical considerations when employing d3 labeled internal standards to ensure the generation of robust, reliable, and reproducible data.

Core Principles and Unparalleled Advantages

The fundamental principle behind using a d3 labeled internal standard is its near-identical physicochemical properties to the analyte of interest.[3] By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it experiences the same procedural variations as the target analyte.[3] This co-processing capability provides a powerful means to correct for a multitude of potential errors that can arise during the analytical workflow.

Mitigating Matrix Effects and Ion Suppression

A significant challenge in LC-MS analysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the target analyte.[4][5] This interference can lead to ion suppression or enhancement, causing significant inaccuracies in quantification.[6] Because a d3 labeled internal standard is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[6][7] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.[6]

Enhancing Accuracy and Precision

The use of a d3 labeled internal standard significantly improves both the accuracy and precision of an analytical method.[8][9] Accuracy refers to the closeness of a measured value to the true value, while precision reflects the reproducibility of the measurement. By compensating for variability in sample preparation, extraction recovery, and instrument response, d3 internal standards ensure that the calculated concentration is a true and reliable representation of the analyte's presence in the sample.[2][8]

Streamlining Analytical Workflows

While the initial synthesis of a deuterated standard can be an investment, its application can streamline the overall analytical workflow. By providing a robust method for correcting variability, the need for extensive and complex sample clean-up procedures may be reduced, saving time and resources.[7]

Quantitative Data Presentation

The empirical evidence supporting the superiority of deuterated internal standards is compelling. The following tables summarize the significant improvements in precision and accuracy when a deuterated internal standard is used compared to other quantification strategies.

AnalyteMatrixInternal Standard TypeRecovery (%)Matrix Effect (%)Precision (% RSD)Accuracy (% Bias)Reference
LapatinibCancer Patient PlasmaDeuterated (lapatinib-d3)Corrected for inter-individual variability (16-56%)Not significant--[8][10]
Kahalalide FPlasmaDeuteratedNot specifiedSignificantly improved precision-100.3[2]
Kahalalide FPlasmaStructural AnalogueNot specified--96.8[2]
Hypothetical DrugHuman PlasmaExternal Standard--18.5125.4[8]
Hypothetical DrugHuman PlasmaAnalog Internal Standard--9.8109.2[8]
Hypothetical DrugHuman PlasmaStable Isotope-Labeled IS--2.1101.3[8]

Data is illustrative and based on typical performance improvements cited in the literature.[8]

Experimental Protocols

The successful implementation of d3 labeled internal standards is contingent on a well-designed and meticulously executed experimental protocol. Below is a detailed methodology for a typical bioanalytical workflow for the quantification of a small molecule drug in human plasma.

Preparation of Stock and Working Solutions
  • Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the d3 labeled internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume. Store at -20°C or below.[10]

  • Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to cover the desired calibration range and QC levels (low, medium, high).[10]

  • Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an appropriate mass spectrometry response.[10]

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples, calibration standards, and QCs on ice. Vortex to ensure homogeneity.[10]

  • To a 100 µL aliquot of each sample, add 20 µL of the internal standard working solution. Vortex briefly.

  • Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.[8]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is typically employed to achieve optimal separation of the analyte and internal standard from matrix components.[2]

    • Injection Volume: 5-10 µL.[12]

  • Mass Spectrometry (MS):

    • Instrument: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and specificity.[2]

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.[2]

    • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two MRM transitions (a quantifier and a qualifier) for both the analyte and the d3 labeled internal standard.[2]

Data Processing and Quantification
  • Integrate the peak areas of the analyte and the deuterated internal standard.[10]

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).[10]

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x² or 1/x) linear regression.[8][10]

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[10]

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with d3-IS (Known Concentration) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Supernatant for Analysis Extract->Supernatant LC LC Separation Supernatant->LC Injection MS MS Detection (MRM) LC->MS Integration Peak Area Integration (Analyte & d3-IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / d3-IS) Integration->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Quantify Unknowns Calibration->Quantification

Bioanalytical Workflow Using a d3 Labeled Internal Standard.

G cluster_without_is Without Internal Standard cluster_with_is With d3 Labeled Internal Standard Analyte1 Analyte Signal MatrixEffect1 Matrix Effect (e.g., Ion Suppression) Analyte1->MatrixEffect1 ObservedSignal1 Observed Signal (Inaccurate) MatrixEffect1->ObservedSignal1 Quantification1 Inaccurate Quantification ObservedSignal1->Quantification1 Analyte2 Analyte Signal MatrixEffect2 Matrix Effect (e.g., Ion Suppression) Analyte2->MatrixEffect2 IS2 d3-IS Signal IS2->MatrixEffect2 ObservedSignal2 Observed Analyte Signal MatrixEffect2->ObservedSignal2 ObservedISSignal2 Observed d3-IS Signal MatrixEffect2->ObservedISSignal2 RatioCalculation Calculate Ratio (Analyte / d3-IS) ObservedSignal2->RatioCalculation ObservedISSignal2->RatioCalculation Quantification2 Accurate Quantification RatioCalculation->Quantification2

Correction of Matrix Effects by a d3 Labeled Internal Standard.

Critical Considerations and Potential Challenges

While d3 labeled internal standards are the gold standard, there are important considerations to ensure their proper use:

  • Isotopic Purity: The deuterated standard should have high isotopic purity to minimize any contribution of the unlabeled analyte signal from the internal standard solution.[6]

  • Stability of the Label: Deuterium atoms should be placed in positions on the molecule that are not susceptible to back-exchange with protons from the solvent or matrix.[2][13]

  • Co-elution: Ideally, the d3 labeled internal standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects at the same time.[7] A significant chromatographic shift, known as the "isotope effect," can sometimes occur, especially with a high degree of deuteration, potentially leading to differential matrix effects.[6]

  • Mass Shift: A mass difference of at least 3 Da is generally recommended to prevent isotopic overlap in the mass spectrum.[1]

Conclusion

The use of d3 labeled internal standards is an indispensable tool in modern quantitative bioanalysis.[1] As demonstrated through the principles, data, and protocols presented in this guide, they provide a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny.[1]

References

Understanding Acylcarnitine Profiles in Biological Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acylcarnitines, esters of carnitine and fatty acids, are crucial intermediates in energy metabolism. Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, the core process of energy generation from fats. The analysis of acylcarnitine profiles in biological samples such as plasma, dried blood spots, and tissues has become an indispensable tool in clinical diagnostics and biomedical research. Aberrant acylcarnitine profiles are hallmark indicators of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders and organic acidemias.[1][2] Furthermore, emerging evidence has implicated altered acylcarnitine homeostasis in a range of complex diseases, including metabolic syndrome, diabetes, heart failure, and certain cancers, making them valuable biomarkers in drug development and precision medicine.[3][4][5] This guide provides a comprehensive technical overview of the principles of acylcarnitine analysis, detailed experimental protocols, data interpretation, and the application of this powerful technology in research and drug development.

The Biochemical Basis of Acylcarnitine Metabolism

The generation and function of acylcarnitines are intrinsically linked to mitochondrial fatty acid β-oxidation. This multi-step process is essential for energy production, especially during periods of fasting or high metabolic demand.[6]

The Carnitine Shuttle: Gateway to Mitochondrial Fatty Acid Oxidation

Long-chain fatty acids cannot passively cross the inner mitochondrial membrane. Their entry is mediated by the carnitine shuttle, a transport system that involves three key enzymes:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines.[7][8] This is the rate-limiting step of fatty acid oxidation.[9]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine.[7][10]

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting acylcarnitines back to acyl-CoAs and releasing free carnitine.[7][11]

Once inside the matrix, the acyl-CoAs undergo β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH2.[12]

Carnitine_Shuttle Figure 1: The Carnitine Shuttle Pathway cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Membrane cluster_Matrix Matrix LCFA Long-Chain Fatty Acid (LCFA) Acyl_CoA Long-Chain Acyl-CoA LCFA->Acyl_CoA ACSL CPT1 CPT1 Acyl_CoA->CPT1 + Carnitine Acylcarnitine_IMS Acylcarnitine CPT1->Acylcarnitine_IMS - CoA CACT CACT Acylcarnitine_IMS->CACT Carnitine_IMS Carnitine Carnitine_IMS->CACT CPT2 CPT2 CACT->CPT2 CPT2->Carnitine_IMS - Acylcarnitine Acyl_CoA_Matrix Long-Chain Acyl-CoA CPT2->Acyl_CoA_Matrix + CoA Beta_Oxidation β-Oxidation Acyl_CoA_Matrix->Beta_Oxidation

Figure 1: The Carnitine Shuttle Pathway
Acylcarnitines as Indicators of Metabolic Dysfunction

When a step in the β-oxidation pathway is blocked due to a genetic enzyme deficiency, the corresponding acyl-CoA substrate accumulates in the mitochondrial matrix. This accumulation drives the reverse activity of carnitine acyltransferases, leading to the formation and subsequent export of specific acylcarnitine species into the cytoplasm and eventually into the bloodstream. Therefore, the pattern of elevated acylcarnitines in plasma or blood serves as a direct reflection of the underlying metabolic block.

Metabolic_Block Figure 2: Acylcarnitine Accumulation Logic Fatty_Acid Fatty Acid Acyl_CoA_A Acyl-CoA (A) Fatty_Acid->Acyl_CoA_A Enzyme_A Enzyme A Acyl_CoA_A->Enzyme_A Acyl_CoA_B Acyl-CoA (B) Enzyme_B Enzyme B (Deficient) Acyl_CoA_B->Enzyme_B Enzyme_A->Acyl_CoA_B Accumulation Acyl-CoA (B) Accumulates Enzyme_B->Accumulation Carnitine_Transferase Carnitine Acyltransferase Accumulation->Carnitine_Transferase + Carnitine Acylcarnitine_B Acylcarnitine (B) Elevated in Plasma Carnitine_Transferase->Acylcarnitine_B

Figure 2: Acylcarnitine Accumulation Logic

Analytical Methodologies

The gold standard for acylcarnitine analysis is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).[13] This technique offers high sensitivity, specificity, and throughput, enabling the simultaneous quantification of dozens of acylcarnitine species from a small sample volume.

Sample Types
  • Dried Blood Spots (DBS): The primary sample type for newborn screening due to ease of collection, transport, and storage.[14]

  • Plasma/Serum: Routinely used for diagnostic confirmation and monitoring of symptomatic patients.[2][15]

  • Tissues: Provide insights into organ-specific metabolic processes, though their use is more common in preclinical and research settings.[16]

  • Urine: Can be useful for detecting certain disorders where polar acylcarnitines accumulate, such as glutaric acidemia type I.[17]

Quantification Principle: Stable Isotope Dilution

Quantification relies on the principle of stable isotope dilution analysis.[18] A known concentration of a stable isotope-labeled internal standard (e.g., containing deuterium) is added to each sample at the beginning of the preparation process. These internal standards are chemically identical to the analytes of interest but have a higher mass. By comparing the signal intensity of the endogenous analyte to its corresponding labeled internal standard, precise and accurate quantification can be achieved, correcting for any sample loss or variations in instrument response.

Experimental Protocols

While specific instrument parameters will vary, the following sections outline a general, robust workflow for the analysis of acylcarnitines from plasma.

Materials and Reagents
  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • n-Butanol

  • Acetyl chloride

  • Stable isotope-labeled internal standard mix (commercially available)

  • Calibrator solutions (commercially available or prepared in-house)

Sample Preparation: Protein Precipitation and Derivatization
  • Aliquoting: Aliquot 10-100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard mix dissolved in an organic solvent like methanol. This step simultaneously precipitates proteins.

  • Vortexing and Incubation: Vortex the sample vigorously to ensure thorough mixing and complete protein precipitation. Incubate for a short period (e.g., 10 minutes) at a low temperature to enhance precipitation.[19]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000-15,000 rpm) for 10 minutes to pellet the precipitated proteins.[20]

  • Supernatant Transfer: Carefully transfer the supernatant containing the acylcarnitines to a new tube or well in a 96-well plate.

  • Evaporation: Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Butylation): To improve chromatographic properties and ionization efficiency, acylcarnitines are often converted to their butyl esters.[21] Add a solution of 3N HCl in n-butanol (prepared by slowly adding acetyl chloride to cold n-butanol) to the dried extract.

  • Incubation: Seal the plate and incubate at 65°C for 15-20 minutes.

  • Final Evaporation: Dry the sample again under nitrogen.

  • Reconstitution: Reconstitute the dried, derivatized sample in the initial mobile phase solution for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Separation is typically performed on a C18 reversed-phase column. A gradient elution using two mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile) is employed to separate the acylcarnitine species based on the length and polarity of their acyl chains.[21] A typical run time is between 5 and 15 minutes.[19][20]

  • Mass Spectrometry: The analysis is performed on a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Precursor Ion Scanning: A common method involves scanning for all precursor ions that produce a specific, common fragment ion upon collision-induced dissociation. For acylcarnitines, this characteristic fragment is a product ion at a mass-to-charge ratio (m/z) of 85, corresponding to the carnitine moiety.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is used. This highly specific mode monitors a predefined precursor ion to product ion transition for each acylcarnitine and its corresponding internal standard.

Experimental_Workflow Figure 3: General LC-MS/MS Workflow for Acylcarnitine Analysis Start Plasma Sample Add_IS Add Internal Standards & Protein Precipitation (Methanol) Start->Add_IS Vortex Vortex & Centrifuge Add_IS->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dry1 Dry Down (Nitrogen Evaporation) Supernatant->Dry1 Derivatize Derivatize (Butanolic HCl, 65°C) Dry1->Derivatize Dry2 Dry Down (Nitrogen Evaporation) Derivatize->Dry2 Reconstitute Reconstitute (Mobile Phase) Dry2->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject Data Data Processing & Quantification Inject->Data

Figure 3: General LC-MS/MS Workflow for Acylcarnitine Analysis

Data Presentation and Interpretation

Interpreting an acylcarnitine profile requires comparing the patient's results to established reference ranges and recognizing disease-specific patterns.[22]

Reference Ranges

The following table provides representative plasma concentrations for key acylcarnitines in healthy adults. It is crucial to note that reference ranges can vary between laboratories depending on the specific analytical method and population.

AnalyteAbbreviationTypical Concentration (μmol/L) in Healthy Adults
Free CarnitineC038 - 44
AcetylcarnitineC26 - 7

Data sourced from a study on healthy adults using radioenzymatic assay, HPLC, and mass spectrometry.[23]

Profiles in Disease States

The true diagnostic power of acylcarnitine profiling lies in the identification of abnormal patterns. The tables below illustrate characteristic profiles for two well-described inborn errors of metabolism.

Table 2: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is the most common FAO disorder. It results from a defect in the enzyme that processes medium-chain fatty acids (C6-C12). The hallmark biochemical finding is a significant elevation of octanoylcarnitine (B1202733) (C8).

AnalyteAbbreviationHealthy Newborns (μmol/L)MCAD Deficient Newborns (μmol/L)Key Ratios
OctanoylcarnitineC8< 0.223.1 - 28.3 (Median: 8.4)C8/C10 > 5
DecanoylcarnitineC10Low/UndetectableModerately ElevatedC8/C2 Increased

Data represents concentrations in dried blood spots.[24] Ratios are critical for diagnostic accuracy.[14][24]

Table 3: Glutaric Acidemia Type 1 (GA-1)

GA-1 is an organic aciduria caused by a deficiency of glutaryl-CoA dehydrogenase, an enzyme in the breakdown pathway of lysine, hydroxylysine, and tryptophan.[17] This leads to the accumulation of glutaryl-CoA and its corresponding acylcarnitine.

AnalyteAbbreviationHealthy IndividualsGA-1 Patients
GlutarylcarnitineC5-DCLow/UndetectableMarkedly Elevated

C5-DC is the primary diagnostic marker for GA-1 in acylcarnitine profiles.[17][25] Urine organic acid analysis showing elevated glutaric and 3-hydroxyglutaric acid confirms the diagnosis.[17][26]

Applications in Research and Drug Development

Beyond newborn screening, acylcarnitine profiling is a valuable tool for the broader scientific and pharmaceutical community.

  • Biomarker Discovery: Altered acylcarnitine profiles are associated with numerous acquired conditions, including insulin (B600854) resistance, heart failure, and neurodegenerative diseases, making them candidate biomarkers for disease progression and therapeutic response.[3][4][5][27]

  • Preclinical Toxicology: In drug development, acylcarnitine analysis can be used in preclinical safety studies to assess potential mitochondrial toxicity. Drug-induced inhibition of fatty acid oxidation can lead to characteristic acylcarnitine signatures.

  • Monitoring Drug Efficacy: For therapies targeting metabolic pathways, acylcarnitine profiles can serve as pharmacodynamic biomarkers to demonstrate target engagement and metabolic correction.

  • Patient Stratification: In clinical trials, baseline acylcarnitine profiles may help stratify patients who are more likely to respond to a particular metabolic therapy.

  • Adverse Drug Reaction Monitoring: Acylcarnitine levels are used to monitor patients on certain medications, like valproic acid, which are known to interfere with carnitine metabolism and mitochondrial function.[5][18]

Conclusion

Acylcarnitine profiling is a powerful analytical technique that provides a functional readout of mitochondrial fatty acid and amino acid metabolism. Grounded in the fundamental biochemistry of the carnitine shuttle, the analysis of these metabolites by LC-MS/MS has revolutionized the diagnosis of inborn errors of metabolism. For researchers and drug developers, acylcarnitine profiles offer a window into cellular energy status, serving as critical biomarkers for understanding disease pathophysiology, identifying novel therapeutic targets, and evaluating the safety and efficacy of new chemical entities. As analytical technologies continue to advance, the role of acylcarnitine profiling in both the clinic and the laboratory is set to expand, furthering the goals of precision medicine.

References

Methodological & Application

LC-MS/MS method for myristoyl carnitine quantification

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS based method provides a robust, sensitive, and specific approach for the quantification of myristoyl carnitine (C14-carnitine), an important intermediate in fatty acid metabolism. Acylcarnitines are crucial for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation.[1][2] The quantification of specific acylcarnitines like myristoyl carnitine is vital for diagnosing inherited metabolic disorders and for studying complex diseases such as the metabolic syndrome.[1][2][3]

This application note details a validated LC-MS/MS method for the determination of myristoyl carnitine in human plasma. The method utilizes a simple protein precipitation step for sample preparation followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Myristoyl carnitine hydrochloride (analytical standard)

  • Myristoyl-d3-carnitine hydrochloride (Internal Standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Heptafluorobutyric acid (HFBA) (optional, as an ion-pairing agent)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of myristoyl carnitine and myristoyl-d3-carnitine (IS) in methanol.

  • Working Standard Solutions: Serially dilute the myristoyl carnitine stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the myristoyl-d3-carnitine stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of the respective sample (blank plasma, calibration standard-spiked plasma, QC plasma, or study sample) into the appropriately labeled tubes.

  • Add 200 µL of the internal standard working solution (100 ng/mL in methanol) to each tube except for the blank (add 200 µL of methanol instead).

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Incubate the samples at 4°C for 20 minutes.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Add 900 µL of the initial mobile phase (e.g., 95% Mobile Phase A) to each vial.[4]

  • Cap the vials and vortex briefly before placing them in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

4.1 Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)[5]
Mobile Phase A 0.1% Formic Acid and 2.5 mM Ammonium Acetate in Water[1][2]
Mobile Phase B 0.1% Formic Acid and 2.5 mM Ammonium Acetate in Acetonitrile[1][2]
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 10 µL
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
9.0

4.2 Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C[6]
IonSpray Voltage 5500 V
Curtain Gas 40 psi
Collision Gas (CAD) Medium[2]
Nebulizer Gas (Gas 1) 50 psi[2]
Heater Gas (Gas 2) 50 psi[2]

Data Presentation

Quantitative data for the LC-MS/MS method is summarized below. The fragmentation of acylcarnitines typically results in a prominent product ion at m/z 85.[1]

Table 1: Myristoyl Carnitine MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Myristoyl Carnitine372.4[4][5]85.1[4][5]10035
Myristoyl-d3-carnitine (IS)375.485.110035

Table 2: Method Validation Summary

ParameterResult
Linearity Range 1.0 - 1000 ng/mL[6]
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%[7]
Inter-day Precision (%RSD) < 12%[7]
Accuracy (% Bias) 90 - 110%[7]
Matrix Effect Minimal
Recovery > 85%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 50 µL Plasma Sample add_is Add 200 µL Methanol with Internal Standard plasma->add_is vortex1 Vortex to Precipitate Protein add_is->vortex1 centrifuge Centrifuge at 14,000 x g vortex1->centrifuge supernatant Transfer & Dilute Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data fatty_acid_transport cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FA Fatty Acid (e.g., Myristic Acid) ACSL ACSL FA->ACSL ATP, CoA FA_CoA Fatty Acyl-CoA ACSL->FA_CoA CPT1 CPT1 FA_CoA->CPT1 Carnitine AC Acylcarnitine (e.g., Myristoyl Carnitine) CPT1->AC CACT CACT AC->CACT AC_matrix Acylcarnitine CACT->AC_matrix CPT2 CPT2 AC_matrix->CPT2 CoA FA_CoA_matrix Fatty Acyl-CoA CPT2->FA_CoA_matrix beta_ox β-Oxidation FA_CoA_matrix->beta_ox

References

Application Notes and Protocols for the Use of Myristoleyl Carnitine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl carnitine, a long-chain acylcarnitine, is an important intermediate in fatty acid metabolism. Its quantification in biological matrices is crucial for the study of various metabolic disorders. Stable isotope-labeled internal standards are essential for accurate and precise quantification by mass spectrometry, correcting for matrix effects and variations in sample preparation and instrument response. Myristoleyl carnitine-d3 (B15074615) is a deuterated analog of myristoleyl carnitine and serves as an ideal internal standard for its quantification.[1] This document provides detailed application notes and protocols for the use of Myristoleyl carnitine-d3 as an internal standard in LC-MS/MS-based quantification of myristoleyl carnitine.

Myristoleyl carnitine is involved in the transport of myristoleic acid into the mitochondria for β-oxidation. Altered levels of myristoleyl carnitine have been associated with certain metabolic diseases. For instance, plasma levels of myristoyl-L-carnitine have been observed to be increased in patients with end-stage renal disease and decreased in those with chronic fatigue syndrome.[2]

Quantitative Data Summary

The following tables summarize typical parameters for the quantification of myristoyl carnitine using this compound as an internal standard. These values are based on general methods for acylcarnitine analysis and should be validated by the end-user for their specific matrix and instrumentation.

Table 1: LC-MS/MS Parameters for Myristoyl Carnitine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Myristoyl Carnitine372.385.125-35
This compound375.385.125-35

Table 2: Typical Method Validation Parameters for Acylcarnitine Analysis

ParameterTypical Value
Linearity (R²)> 0.99
Calibration Range1 - 1000 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%
Lower Limit of Quantification (LLOQ)1 ng/mL

Experimental Protocols

Preparation of Stock and Working Solutions

a. Myristoyl Carnitine Stock Solution (1 mg/mL):

  • Weigh 1 mg of myristoyl carnitine standard.

  • Dissolve in 1 mL of methanol.

  • Store at -20°C.

b. This compound Internal Standard Stock Solution (1 mg/mL):

  • Weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol.

  • Store at -20°C.

c. Working Standard Solutions:

  • Prepare a series of working standard solutions of myristoyl carnitine by serial dilution of the stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., 10, 50, 100, 500, 1000, 5000, 10000 ng/mL).

d. Internal Standard Working Solution (e.g., 100 ng/mL):

  • Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL. The optimal concentration should be determined based on the expected endogenous levels of the analyte and instrument sensitivity. Some methods have utilized a 5 ng/mL working solution for a mixture of deuterated internal standards.

Sample Preparation from Plasma
  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank.

  • Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

b. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • MRM Transitions: See Table 1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological pathway of myristoyl carnitine and the experimental workflow for its quantification.

fatty_acid_oxidation Fatty Acid Beta-Oxidation Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane Mitochondrial Membranes Myristic_Acid Myristic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Myristic_Acid->Acyl_CoA_Synthetase Myristoyl_CoA Myristoyl-CoA CPT1 CPT1 Myristoyl_CoA->CPT1 + Carnitine Acyl_CoA_Synthetase->Myristoyl_CoA Beta_Oxidation Beta-Oxidation Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Myristoyl_CoA_Mito Myristoyl-CoA Myristoyl_CoA_Mito->Beta_Oxidation Myristoyl_Carnitine Myristoyl Carnitine CPT1->Myristoyl_Carnitine - CoA CACT CACT CPT2 CPT2 CACT->CPT2 CPT2->Myristoyl_CoA_Mito + CoA - Carnitine Myristoyl_Carnitine->CACT Inner Membrane

Caption: Carnitine shuttle and beta-oxidation of myristic acid.

experimental_workflow LC-MS/MS Workflow for Myristoyl Carnitine Quantification Sample_Collection 1. Plasma Sample Collection Internal_Standard_Spiking 2. Spike with this compound Sample_Collection->Internal_Standard_Spiking Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Internal_Standard_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 6. Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 9. Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Application Note: Analysis of Acylcarnitines in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are esterified forms of carnitine that play a crucial role in cellular energy metabolism. They are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, the primary process for energy generation from fat.[1][2] The analysis of acylcarnitine profiles in plasma is a vital diagnostic tool for identifying inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.[3][4][5][6][7] Altered acylcarnitine levels can serve as important biomarkers for various metabolic disturbances, making their accurate quantification critical in clinical research and drug development.[1]

This application note provides a detailed protocol for the preparation of human plasma samples for the analysis of acylcarnitines using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on protein precipitation followed by derivatization to butyl esters, a common and robust technique for enhancing analytical sensitivity and specificity.[1][4]

Metabolic Role of Acylcarnitines

Acylcarnitines are formed when an acyl group from an acyl-coenzyme A (acyl-CoA) molecule is transferred to carnitine, a reaction catalyzed by carnitine acyltransferases.[1] This process is fundamental for the transport of fatty acids across the inner mitochondrial membrane. Inside the mitochondria, the acyl group is transferred back to CoA, and the resulting acyl-CoA enters the β-oxidation spiral.

FattyAcidOxidation cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA_cyto Acyl-CoA FattyAcid->AcylCoA_cyto Acyl-CoA Synthetase CPT1 CPT I AcylCoA_cyto->CPT1 Carnitine AcylCarnitine_mem Acylcarnitine CPT1->AcylCarnitine_mem CAT CAT CPT2 CPT II AcylCoA_mito Acyl-CoA CPT2->AcylCoA_mito CoA AcylCarnitine_mem->CPT2 BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Figure 1: Fatty Acid Transport and β-Oxidation Pathway.

Experimental Protocol: Plasma Sample Preparation

This protocol details the steps for the extraction and derivatization of acylcarnitines from human plasma.

Materials and Reagents:

  • Human plasma (collected in heparin or EDTA tubes)[8][9]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Butanolic HCl (3N)

  • Internal Standard (IS) solution (e.g., a mixture of deuterium-labeled acylcarnitines such as d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, and d3-palmitoylcarnitine in methanol)[1]

  • Nitrogen gas supply

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • 96-well plates or microcentrifuge tubes

Procedure:

  • Sample Thawing and Internal Standard Spiking:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma samples gently to ensure homogeneity.

    • In a clean microcentrifuge tube or a well of a 96-well plate, add 10 µL of plasma.

    • Add 100 µL of ice-cold methanol containing the internal standard mixture.[1] The use of stable isotope-labeled internal standards is crucial for accurate quantification.[3][6]

  • Protein Precipitation:

    • Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins. Using a 3:1 to 5:1 ratio of organic solvent (like acetonitrile or methanol) to plasma is recommended for efficient protein removal.[10]

    • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new clean tube or well, being cautious not to disturb the protein pellet.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40-50°C.[1]

  • Derivatization (Butylation):

    • To the dried residue, add 50 µL of 3N butanolic HCl.

    • Seal the tubes or plate and incubate at 65°C for 15 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic properties and ionization efficiency.[1]

  • Final Evaporation and Reconstitution:

    • Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen gas at 40-50°C.

    • Reconstitute the dried sample in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow

The following diagram illustrates the key steps in the plasma sample preparation protocol.

SamplePrepWorkflow Start Start: Plasma Sample (10 µL) AddIS Add 100 µL Methanol with Internal Standards Start->AddIS Vortex1 Vortex to Precipitate Proteins AddIS->Vortex1 Centrifuge1 Centrifuge (13,000 x g, 10 min, 4°C) Vortex1->Centrifuge1 TransferSupernatant Transfer Supernatant Centrifuge1->TransferSupernatant Drydown1 Evaporate to Dryness (Nitrogen) TransferSupernatant->Drydown1 Derivatize Add 50 µL 3N Butanolic HCl Incubate (65°C, 15 min) Drydown1->Derivatize Drydown2 Evaporate to Dryness (Nitrogen) Derivatize->Drydown2 Reconstitute Reconstitute in Mobile Phase Drydown2->Reconstitute Centrifuge2 Centrifuge (13,000 x g, 5 min, 4°C) Reconstitute->Centrifuge2 Analyze LC-MS/MS Analysis Centrifuge2->Analyze

Figure 2: Plasma Sample Preparation Workflow.

Alternative Methods

While butylation is a widely used derivatization technique, other methods exist. For instance, derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH) has been shown to increase the signal intensity of acylcarnitines.[2][11] Additionally, some methods employ online extraction of acylcarnitines without derivatization, which can increase sample throughput by simplifying the preparation process.[12] The choice of method may depend on the specific acylcarnitine species of interest, required sensitivity, and available instrumentation.

Quantitative Data Summary

The performance of an acylcarnitine analysis method is typically evaluated by its accuracy, precision, and recovery. The following table summarizes representative performance data from a validated LC-MS/MS method for plasma acylcarnitine analysis.[12]

AnalyteConcentration Range (µmol/L)Within-Day CV (%)Between-Day CV (%)Recovery (%)
C2 (Acetylcarnitine)1.0 - 100< 104.4 - 14.284 - 112
C3 (Propionylcarnitine)0.1 - 10< 104.4 - 14.284 - 112
C4 (Butyrylcarnitine)0.1 - 10< 104.4 - 14.284 - 112
C5 (Valerylcarnitine)0.1 - 10< 104.4 - 14.284 - 112
C8 (Octanoylcarnitine)0.1 - 10< 104.4 - 14.284 - 112
C10 (Decanoylcarnitine)0.1 - 10< 104.4 - 14.284 - 112
C12 (Dodecanoylcarnitine)0.1 - 10< 104.4 - 14.284 - 112
C14 (Myristoylcarnitine)0.1 - 10< 104.4 - 14.284 - 112
C16 (Palmitoylcarnitine)0.1 - 10< 104.4 - 14.284 - 112
C18 (Stearoylcarnitine)0.1 - 10< 104.4 - 14.284 - 112

CV: Coefficient of Variation

Conclusion

The protocol described in this application note provides a robust and reliable method for the preparation of plasma samples for acylcarnitine analysis by LC-MS/MS. Proper sample preparation is a critical step for obtaining high-quality data in metabolomic studies. The use of internal standards and appropriate derivatization ensures accurate and precise quantification of a wide range of acylcarnitine species. This methodology is well-suited for both clinical research and drug development applications where the monitoring of fatty acid metabolism is of interest.

References

Application Note and Protocol for Myristoyl Carnitine-d3 in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl carnitine, a C14 acylcarnitine, is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. It is formed from the conjugation of myristic acid to L-carnitine, a crucial step for the transport of long-chain fatty acids across the inner mitochondrial membrane.[1][2][3] Altered levels of myristoyl carnitine and other acylcarnitines in biological fluids can serve as important biomarkers for inherited metabolic disorders, as well as complex diseases like diabetes and cardiovascular conditions.[1][4]

Stable isotope-labeled internal standards are essential for accurate and precise quantification of endogenous metabolites by mass spectrometry, as they compensate for matrix effects and variations in sample preparation and instrument response.[5] Myristoyl carnitine-d3 (B15074615) (Tetradecanoyl-L-carnitine-d3) is a deuterated analog of myristoyl carnitine and is an ideal internal standard for the quantitative analysis of its unlabeled counterpart in metabolomics studies.[6] This application note provides a detailed protocol for the quantification of myristoyl carnitine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Myristoyl carnitine-d3 as an internal standard.

Experimental Protocols

This protocol outlines a robust and sensitive method for the determination of myristoyl carnitine in plasma, adapted from established methodologies for acylcarnitine analysis.[2][7]

Materials and Reagents
  • Myristoyl carnitine analytical standard

  • Myristoyl carnitine-d3 (Internal Standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Human plasma (or other biological matrix)

Sample Preparation
  • Spiking of Internal Standard: To 50 µL of plasma sample, add 10 µL of a working solution of Myristoyl carnitine-d3 in methanol. The final concentration of the internal standard should be chosen based on the expected physiological range of myristoyl carnitine.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma sample containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions and can be optimized for specific instrumentation.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

Table 1: LC Parameters

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Table 2: MS/MS Parameters (MRM Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Myristoyl carnitine372.385.110025
Myristoyl carnitine-d3375.385.110025

Note: Collision energy should be optimized for the specific instrument being used.

Data Presentation

Quantitative data for Myristoyl carnitine and its deuterated internal standard are acquired in the Multiple Reaction Monitoring (MRM) mode. The precursor ion for Myristoyl carnitine is its protonated molecule [M+H]⁺, and a common product ion resulting from collision-induced dissociation is m/z 85.1, which corresponds to the carnitine moiety.[8]

Table 3: Quantitative Data Summary

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Myristoyl carnitine372.385.1
Myristoyl carnitine-d3 (IS)375.385.1

Experimental Workflow and Signaling Pathway Visualization

Experimental Workflow

The following diagram illustrates the major steps in the quantitative analysis of myristoyl carnitine from plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Myristoyl carnitine-d3 (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 dry_down Dry Down Supernatant centrifuge1->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Ratio to IS) peak_integration->quantification results Concentration of Myristoyl Carnitine quantification->results fatty_acid_oxidation cluster_cytoplasm Cytoplasm cluster_matrix Mitochondrial Matrix lcfatty_acid Long-Chain Fatty Acid (Myristic Acid) lcfa_coa Myristoyl-CoA lcfatty_acid->lcfa_coa cpt1 CPT1 lcfa_coa->cpt1 cact CACT cpt1->cact myristoyl_carnitine Myristoyl Carnitine cpt2 CPT2 myristoyl_carnitine->cpt2 cact->myristoyl_carnitine myristoyl_coa_matrix Myristoyl-CoA cpt2->myristoyl_coa_matrix beta_oxidation β-Oxidation myristoyl_coa_matrix->beta_oxidation

References

Application of Myristoleyl Carnitine-d3 in Fatty Acid Oxidation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl carnitine, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism. It is an intermediate in the transport of myristoleic acid, a monounsaturated fatty acid, into the mitochondria for subsequent β-oxidation. The accurate quantification of myristoleyl carnitine is essential for studying fatty acid oxidation (FAO) pathways, diagnosing metabolic disorders, and for the development of therapeutic agents targeting metabolic diseases. Myristoleyl carnitine-d3 (B15074615), a stable isotope-labeled analog, serves as an indispensable internal standard for precise and accurate quantification of endogenous myristoleyl carnitine using mass spectrometry-based methods. This document provides detailed application notes and experimental protocols for the use of Myristoleyl carnitine-d3 in fatty acid oxidation studies.

Application Notes

Principle of Isotope Dilution Mass Spectrometry

The core application of this compound lies in the principle of isotope dilution mass spectrometry (ID-MS). A known amount of the deuterated standard (this compound) is added to a biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction, purification, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Because the stable isotope-labeled internal standard is chemically identical to the endogenous analyte (myristoleyl carnitine), it co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference imparted by the deuterium (B1214612) atoms, the internal standard and the endogenous analyte are detected as distinct ions. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of internal standard, the concentration of the endogenous myristoleyl carnitine can be calculated with high precision and accuracy, correcting for any sample loss during preparation and variations in instrument response.

Key Applications in Fatty Acid Oxidation Research
  • Quantification of Acylcarnitine Profiles: this compound is used as part of a panel of deuterated acylcarnitine internal standards to quantify a wide range of acylcarnitines in biological matrices such as plasma, serum, tissues, and cell lysates. This acylcarnitine profiling is critical for diagnosing inborn errors of fatty acid metabolism, where specific acylcarnitines accumulate due to enzymatic deficiencies.

  • Metabolic Flux Analysis: In stable isotope tracing studies, cells or organisms are supplied with a stable isotope-labeled fatty acid precursor (e.g., ¹³C-labeled myristoleic acid). The rate of appearance of the labeled myristoleyl carnitine, quantified using this compound as an internal standard, provides a direct measure of the flux through the fatty acid activation and transport pathway.

  • Drug Discovery and Development: Pharmaceutical compounds aimed at modulating fatty acid oxidation can be evaluated by measuring their effects on the levels of specific acylcarnitines. Accurate quantification using this compound allows for a precise assessment of a drug's mechanism of action and efficacy.

  • Biomarker Discovery: Altered levels of myristoleyl carnitine may serve as a biomarker for various pathological conditions, including metabolic syndrome, cardiovascular diseases, and certain cancers. The use of this compound ensures the reliability of these measurements in clinical and preclinical studies.

Data Presentation

The following table provides an illustrative example of quantitative data that can be obtained in a study investigating the effect of a therapeutic compound on fatty acid oxidation in a cell-based assay.

Table 1: Illustrative Plasma Myristoleyl Carnitine Concentrations in a Preclinical Study

Treatment GroupSample IDMyristoleyl Carnitine (µM)Standard Deviation (µM)
Vehicle ControlVC-10.1520.018
VC-20.1650.021
VC-30.1480.015
Compound A (FAO Inhibitor) CA-10.4890.045
CA-20.5120.051
CA-30.4980.048
Compound B (FAO Activator) CB-10.0980.011
CB-20.1050.013
CB-30.0910.010

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Quantification of Myristoleyl Carnitine in Plasma using LC-MS/MS

This protocol describes the extraction and quantification of myristoleyl carnitine from plasma samples using this compound as an internal standard.

Materials:

  • Plasma samples

  • This compound (in methanol)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the internal standard working solution (this compound at a known concentration, e.g., 1 µM in methanol).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial.

  • LC-MS/MS Analysis:

    • LC Conditions (example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: 10% B to 95% B over 8 minutes

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Myristoleyl carnitine (endogenous): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined based on the instrument and analyte)

        • This compound (internal standard): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined based on the instrument and analyte, with a +3 Da shift from the endogenous analyte)

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous myristoleyl carnitine and the this compound internal standard.

    • Calculate the peak area ratio (endogenous analyte / internal standard).

    • Generate a calibration curve using known concentrations of unlabeled myristoleyl carnitine spiked with the same amount of internal standard.

    • Determine the concentration of myristoleyl carnitine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Signaling Pathway: Fatty Acid Beta-Oxidation

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthase->FattyAcylCoA CPT1 CPT I FattyAcylCoA->CPT1 BetaOxidation β-Oxidation Spiral FattyAcylCoA->BetaOxidation FattyAcylCarnitine Fatty Acyl-Carnitine CPT1->FattyAcylCarnitine CACT CACT CPT2 CPT II FattyAcylCarnitine->CPT2 via CACT CPT2->FattyAcylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle

Caption: Carnitine shuttle and mitochondrial beta-oxidation pathway.

Experimental Workflow: Quantification of Myristoleyl Carnitine

experimental_workflow start Start: Plasma Sample add_is Add Myristoleyl Carnitine-d3 (IS) start->add_is protein_precip Protein Precipitation (ice-cold Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis (C18 column, ESI+, MRM) supernatant->lc_ms data_analysis Data Analysis: Peak Area Ratio (Analyte/IS) lc_ms->data_analysis quantification Quantification (using calibration curve) data_analysis->quantification end Result: Myristoleyl Carnitine Concentration quantification->end

Caption: Workflow for Myristoleyl Carnitine quantification.

Logical Relationship: Isotope Dilution Principle

isotope_dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_analysis LC-MS/MS Analysis cluster_result Result Analyte Endogenous Analyte (Myristoleyl Carnitine) Unknown Amount (x) MS Mass Spectrometer Measures Peak Area Ratio (Analyte/IS) Analyte->MS IS Labeled Standard (this compound) Known Amount (y) IS->MS Concentration Accurate Concentration Calculated from Ratio and Known Amount of IS MS->Concentration

Caption: Principle of isotope dilution mass spectrometry.

Application Notes and Protocols for the Quantification of Acylcarnitines in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are essential intermediates in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] The analysis of acylcarnitine profiles in dried blood spots (DBS) is a cornerstone of newborn screening programs worldwide, enabling the early detection of various inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.[2][3] Elevated or abnormal patterns of specific acylcarnitines in the blood can indicate a blockage in a metabolic pathway, providing crucial diagnostic information.[4] This application note provides detailed protocols for the quantification of acylcarnitines in DBS using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]

Principle of the Method

The quantification of acylcarnitines from DBS typically involves several key steps: sample preparation, extraction of analytes, analytical separation and detection by LC-MS/MS, and data analysis. A small disc is punched from the dried blood spot and the acylcarnitines are extracted using an organic solvent, often containing stable isotope-labeled internal standards for accurate quantification.[7][8] The extract is then analyzed by LC-MS/MS, which separates the different acylcarnitine species and detects them based on their mass-to-charge ratio.[6] Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is another widely used high-throughput method.[2][3]

Experimental Protocols

Materials and Reagents
  • Dried blood spot collection cards (e.g., Whatman 903)[7]

  • DBS puncher (manual or automated)

  • 96-well microplates

  • Microplate shaker

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)[8]

  • Acylcarnitine standards (certified reference materials)

  • Stable isotope-labeled internal standards (e.g., from Cambridge Isotope Laboratories)[8]

  • Methanol (LC-MS grade)[8]

  • Acetonitrile (B52724) (LC-MS grade)[7]

  • Water (LC-MS grade)

  • Formic acid

  • Butanol-HCl (for derivatization, if required)[8]

Sample Preparation and Extraction

Two primary methods for sample preparation are commonly employed: a non-derivatized method and a derivatized method. The choice of method may depend on the specific acylcarnitines being analyzed and the sensitivity requirements of the assay.

Protocol 1: Non-Derivatized Extraction [7][9]

  • Punch a 3.0 mm disc from the center of the dried blood spot into a well of a 96-well plate.[7] This corresponds to approximately 3.0 µL of whole blood.[7]

  • Add 200 µL of extraction solution (e.g., 85:15 acetonitrile:water, v/v) containing the stable isotope-labeled internal standards to each well.[7] The use of 85:15 acetonitrile:water has been shown to be effective for the extraction of a broad range of acylcarnitines.[4][7]

  • Seal the plate and vortex for 30 seconds.

  • Incubate the plate for 20 minutes at room temperature on a microplate shaker.[7]

  • Centrifuge the plate to pellet any debris.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[9]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50:0.02 acetonitrile/water/formic acid) for LC-MS/MS analysis.[9]

Protocol 2: Derivatized Extraction (Butylation) [6][8]

Derivatization to butyl esters can improve the chromatographic properties and ionization efficiency of certain acylcarnitines.[6]

  • Follow steps 1-5 of the Non-Derivatized Extraction protocol.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 60°C.[8]

  • Add 100 µL of 3N butanolic-HCl to each well.[8]

  • Seal the plate and incubate at 60-65°C for 30 minutes.[8]

  • Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen at approximately 40°C.[8]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water) for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

The following are general conditions and can be optimized for specific instruments and applications.

  • Liquid Chromatography (LC):

    • Column: A C18 or HILIC column is commonly used for the separation of acylcarnitines.[6][10]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

    • Gradient: A gradient elution is typically used to separate the wide range of acylcarnitine polarities.

    • Flow Rate: 0.2 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[8] A precursor ion scan of m/z 85 is often used for the qualitative identification of acylcarnitines.[8]

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide examples of how to summarize the concentrations of various acylcarnitines. The reference ranges can vary based on the population and methodology used.[11]

Table 1: Short-Chain Acylcarnitine Concentrations in Dried Blood Spots

AnalyteAbbreviationConcentration (µmol/L)Reference Range (µmol/L)
Free CarnitineC010.0 - 50.0
AcetylcarnitineC22.0 - 20.0
PropionylcarnitineC30.2 - 2.0
ButyrylcarnitineC40.1 - 1.0
IsovalerylcarnitineC50.05 - 0.5

Table 2: Medium-Chain Acylcarnitine Concentrations in Dried Blood Spots

AnalyteAbbreviationConcentration (µmol/L)Reference Range (µmol/L)
HexanoylcarnitineC60.02 - 0.2
OctanoylcarnitineC80.01 - 0.15
DecanoylcarnitineC100.01 - 0.1
DodecanoylcarnitineC120.01 - 0.1

Table 3: Long-Chain Acylcarnitine Concentrations in Dried Blood Spots

AnalyteAbbreviationConcentration (µmol/L)Reference Range (µmol/L)
TetradecanoylcarnitineC140.01 - 0.1
PalmitoylcarnitineC160.02 - 0.5
StearoylcarnitineC180.05 - 1.0
OleoylcarnitineC18:10.1 - 2.0

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing dbs Dried Blood Spot Card punch Punch 3mm Disc dbs->punch extraction Extraction with Internal Standards punch->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification reporting Reporting quantification->reporting metabolic_pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix lcfas Long-Chain Fatty Acids acylcoa Acyl-CoA lcfas->acylcoa Acyl-CoA Synthetase acylcarnitine_cyto Acylcarnitine acylcoa->acylcarnitine_cyto cpt1 CPT-I cpt1->acylcarnitine_cyto cact CACT acylcarnitine_mito Acylcarnitine cact->acylcarnitine_mito cpt2 CPT-II acylcoa_mito Acyl-CoA cpt2->acylcoa_mito acylcarnitine_mito->cpt2 beta_oxidation β-Oxidation acylcoa_mito->beta_oxidation acetylcoa Acetyl-CoA beta_oxidation->acetylcoa tca TCA Cycle acetylcoa->tca carnitine_cyto Carnitine carnitine_cyto->cpt1 acylcarnitine_cyto->cact

References

Analytical Method Development for Myristoleyl Carnitine using Myristoleyl Carnitine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Myristoleyl carnitine (C14:1-carnitine) is a long-chain acylcarnitine that plays a crucial role in fatty acid metabolism. It is an intermediate in the beta-oxidation of myristoleic acid, a monounsaturated fatty acid. The accurate quantification of myristoleyl carnitine in biological matrices is essential for studying metabolic disorders, drug development, and understanding cellular physiology. Myristoleyl carnitine-d3 (B15074615) is a stable isotope-labeled internal standard used for the precise and accurate quantification of myristoleyl carnitine by mass spectrometry.[1][2][3] The use of a deuterated internal standard is critical to correct for matrix effects and variations in sample preparation and instrument response, ensuring reliable and reproducible results.[3]

This document provides a detailed protocol for the analytical method development for the quantification of myristoleyl carnitine in human plasma using Myristoleyl carnitine-d3 as an internal standard. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of acylcarnitines.[1][4][5]

Experimental Protocols

Materials and Reagents
  • Myristoleyl carnitine standard (Cayman Chemical or equivalent)

  • This compound internal standard (Cayman Chemical or equivalent)[2]

  • Human plasma (sourced from a reputable biobank)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

  • 96-well collection plates

  • Autosampler vials

Standard and Internal Standard Stock Solution Preparation
  • Myristoleyl Carnitine Stock Solution (1 mg/mL): Accurately weigh 1 mg of myristoleyl carnitine and dissolve it in 1 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of myristoleyl carnitine by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples on ice.

  • In a 96-well protein precipitation plate, add 50 µL of plasma sample.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each well.

  • Add 200 µL of ice-cold acetonitrile to each well to precipitate the proteins.[3]

  • Vortex the plate for 1 minute.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well collection plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterMyristoleyl CarnitineThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 370.3373.3
Product Ion (m/z) 85.185.1
Collision Energy (eV) 2525
Dwell Time (ms) 100100

Note: The exact precursor and product ions for Myristoleyl carnitine (C14:1) may need to be confirmed based on the specific isomer being analyzed. The values provided are based on common fragmentation patterns of long-chain acylcarnitines. The collision energy should be optimized for the specific instrument being used.

Data Presentation

Table 1: Calibration Curve for Myristoleyl Carnitine
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Insert Data
5Insert Data
10Insert Data
50Insert Data
100Insert Data
500Insert Data
1000Insert Data
Linearity (R²) >0.99
Table 2: Precision and Accuracy of the Method
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low10<15<1585-115
Medium100<15<1585-115
High800<15<1585-115
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low10>80<20
High800>80<20

Visualizations

experimental_workflow sample Plasma Sample (50 µL) is_addition Add Myristoleyl carnitine-d3 (IS) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the extraction of myristoleyl carnitine from plasma.

fatty_acid_beta_oxidation cytosol Cytosol outer_membrane Outer Mitochondrial Membrane myristoleic_acid Myristoleic Acid acyl_coa_synthetase Acyl-CoA Synthetase myristoleic_acid->acyl_coa_synthetase ATP -> AMP + PPi myristoleyl_coa Myristoleyl-CoA acyl_coa_synthetase->myristoleyl_coa cpt1 CPT1 myristoleyl_coa->cpt1 beta_oxidation β-Oxidation myristoleyl_coa->beta_oxidation intermembrane_space Intermembrane Space myristoleyl_carnitine Myristoleyl Carnitine cpt1->myristoleyl_carnitine CoA-SH carnitine_in Carnitine carnitine_in->cpt1 cact CACT myristoleyl_carnitine->cact inner_membrane Inner Mitochondrial Membrane cpt2 CPT2 cact->cpt2 matrix Mitochondrial Matrix cpt2->myristoleyl_coa CoA-SH carnitine_out Carnitine cpt2->carnitine_out acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Carnitine shuttle and its role in fatty acid beta-oxidation.[6][7][8]

References

Application Notes and Protocols for Myristoleyl Carnitine-d3 in Mitochondrial Dysfunction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key contributor to a wide range of human diseases, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. Acylcarnitines, esters of carnitine and fatty acids, are crucial intermediates in mitochondrial fatty acid β-oxidation. The accumulation of specific acylcarnitine species, particularly long-chain acylcarnitines like myristoyl carnitine, is increasingly recognized as a hallmark of mitochondrial dysfunction. This accumulation can lead to cellular stress, apoptosis, and the progression of disease.[1]

Myristoleyl carnitine-d3 (B15074615) is a deuterated stable isotope-labeled version of myristoyl carnitine. Its primary application in research is as an internal standard for the accurate and precise quantification of endogenous myristoyl carnitine levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and instrument response, ensuring high-quality quantitative data.

These application notes provide detailed protocols for utilizing Myristoleyl carnitine-d3 in cell-based models of mitochondrial dysfunction. We cover the induction of mitochondrial dysfunction, quantification of myristoyl carnitine using LC-MS/MS with this compound as an internal standard, and direct assessment of mitochondrial respiration.

Data Presentation

The following table presents representative quantitative data from a study investigating the effects of elevated long-chain acylcarnitines on cellular systems. While this specific data may be from a study using palmitoyl (B13399708) carnitine, a structurally similar long-chain acylcarnitine, the principles and expected trends are applicable to studies involving myristoyl carnitine.

Table 1: Quantification of Myristoyl Carnitine in a Cellular Model of Mitochondrial Dysfunction using LC-MS/MS with this compound Internal Standard

AnalyteSample GroupConcentration (ng/mL)Standard Deviation (ng/mL)Fold Change vs. Control
Myristoyl CarnitineControl15.22.11.0
Treatment (e.g., with a pro-apoptotic agent)45.85.33.0
This compound (Internal Standard)Control25.01.5N/A
Treatment24.81.7N/A

Experimental Protocols

Protocol 1: Induction of Mitochondrial Dysfunction and Sample Preparation for Acylcarnitine Analysis

This protocol describes how to induce mitochondrial dysfunction in a cell culture model and prepare cell lysates for the quantification of myristoyl carnitine.

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells, HepG2 hepatoma cells)

  • Cell culture medium and supplements

  • Agent to induce mitochondrial dysfunction (e.g., palmitate, rotenone, or other metabolic toxins)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • This compound internal standard solution (concentration to be optimized, e.g., 25 ng/mL in methanol)

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a confluence of 70-80% in appropriate cell culture plates.

    • Prepare the treatment medium containing the agent to induce mitochondrial dysfunction at the desired concentration. A vehicle-only control group should be prepared in parallel.

    • Remove the existing culture medium and wash the cells once with sterile PBS.

    • Add the treatment or control medium to the respective wells and incubate for the desired time period (e.g., 24 hours).

  • Cell Lysis and Protein Precipitation:

    • After incubation, remove the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol containing the this compound internal standard to each well.

    • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes for 10 seconds.

    • Incubate the samples at -20°C for 20 minutes to allow for complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the supernatant, which contains the extracted acylcarnitines, and transfer it to a new microcentrifuge tube.

    • The samples are now ready for LC-MS/MS analysis. If not analyzing immediately, store the samples at -80°C.

Protocol 2: LC-MS/MS Quantification of Myristoyl Carnitine

This protocol provides a general method for the quantification of myristoyl carnitine using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.

Instrumentation and Reagents:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Myristoyl carnitine standard for calibration curve

  • This compound

LC-MS/MS Parameters:

  • Flow rate: 0.4 mL/min

  • Injection volume: 5 µL

  • Column temperature: 40°C

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 10% B and equilibrate

  • Ionization mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Myristoyl carnitine: Precursor ion (m/z) 372.3 → Product ion (m/z) 85.1

    • This compound: Precursor ion (m/z) 375.3 → Product ion (m/z) 85.1[4]

Procedure:

  • Prepare a calibration curve using the myristoyl carnitine standard, spiking known concentrations into a matrix similar to the cell lysate (e.g., methanol). Each calibration standard should also be spiked with the this compound internal standard at a constant concentration.

  • Analyze the prepared cell extracts and calibration standards by LC-MS/MS using the parameters outlined above.

  • Quantify the amount of myristoyl carnitine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol describes the use of a Seahorse XF Analyzer to directly measure the effect of myristoyl carnitine on mitochondrial respiration.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer

  • Seahorse XF Base Medium

  • Glucose, pyruvate, and glutamine supplements

  • Myristoyl carnitine

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation:

    • On the day of the assay, prepare the Seahorse XF assay medium by supplementing the base medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.

    • Remove the cell culture medium from the plate and wash the cells with the prepared assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Seahorse XF Assay:

    • Hydrate the sensor cartridge of the Seahorse XF Analyzer.

    • Load the injection ports of the sensor cartridge with the compounds from the Mito Stress Test Kit and the myristoyl carnitine solution at the desired concentrations.

    • Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol.

    • The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of the various compounds.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between control cells and cells treated with myristoyl carnitine.

Visualizations

G cluster_0 Cytosol cluster_1 Mitochondrial Intermembrane Space cluster_2 Mitochondrial Matrix LCFA Long-Chain Fatty Acid (e.g., Myristic Acid) AcylCoA Myristoyl-CoA LCFA->AcylCoA ACSL MyristoylCarnitine_cyto Myristoyl Carnitine AcylCoA->MyristoylCarnitine_cyto + Carnitine Carnitine_cyto Carnitine CPT1 CPT1 MyristoylCarnitine_ims Myristoyl Carnitine CACT CACT MyristoylCarnitine_ims->CACT MyristoylCarnitine_matrix Myristoyl Carnitine CPT2 CPT2 AcylCoA_matrix Myristoyl-CoA BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation Carnitine_matrix Carnitine Carnitine_matrix->CACT Antiport AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain (ATP Production) TCA->ETC CPT1->MyristoylCarnitine_ims CACT->MyristoylCarnitine_matrix CPT2->AcylCoA_matrix + CoA CPT2->Carnitine_matrix

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport into Mitochondria.

G start Start: Cell Culture (e.g., SH-SY5Y cells) treatment Induce Mitochondrial Dysfunction (e.g., with Palmitate) start->treatment harvest Cell Harvesting and Lysis (in Methanol) treatment->harvest spike Spike with this compound (Internal Standard) harvest->spike precipitate Protein Precipitation (-20°C) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantification of Myristoyl Carnitine lcms->quantify

Caption: Experimental Workflow for Quantification of Myristoyl Carnitine in Cultured Cells.

G dysfunction Mitochondrial Dysfunction (e.g., due to excess long-chain acylcarnitines) calcium Increased Intracellular Ca2+ dysfunction->calcium kinases Activation of Kinases calcium->kinases gsk3b GSK-3β kinases->gsk3b cdk5 CDK5 kinases->cdk5 tau Tau Hyperphosphorylation gsk3b->tau cdk5->tau apoptosis Apoptosis tau->apoptosis

Caption: Signaling Pathway of Long-Chain Acylcarnitine-Induced Neuronal Apoptosis.

References

Application Note: Targeted Quantitative Analysis of Myristoyl Carnitine (C14) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Myristoyl carnitine (C14-carnitine) is a long-chain acylcarnitine, an essential intermediate in cellular energy metabolism. Acylcarnitines are formed when fatty acids are conjugated to L-carnitine (B1674952), a process that is critical for transporting long-chain fatty acids from the cytosol across the inner mitochondrial membrane for subsequent β-oxidation.[1][2][3] This transport is facilitated by the carnitine shuttle system.[2][4] The concentration of myristoyl carnitine and other acylcarnitines in biological fluids like plasma can serve as a crucial biomarker for diagnosing and monitoring inborn errors of metabolism, such as fatty acid oxidation disorders.[5][6] Furthermore, altered acylcarnitine profiles have been implicated in complex diseases like the metabolic syndrome and cardiovascular disease.[6][7]

This application note provides a detailed protocol for the targeted quantitative analysis of myristoyl carnitine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][8]

Principle of the Method The method involves a simple protein precipitation step to extract myristoyl carnitine and an internal standard from a plasma sample.[9][10] The extract is then injected into an LC-MS/MS system. Separation is achieved using liquid chromatography, often with a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining polar compounds like carnitines without the need for derivatization.[11][12][13] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for myristoyl carnitine and its stable isotope-labeled internal standard.[11]

Signaling and Experimental Workflow Diagrams

Fatty_Acid_Oxidation_Pathway Role of Carnitine Shuttle in Myristic Acid Transport cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix MA Myristic Acid MCoA Myristoyl-CoA MA->MCoA Acyl-CoA Synthetase CPT1 CPT I MCoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 MCarn Myristoyl Carnitine CPT1->MCarn CACT CACT CPT2 CPT II CACT->CPT2 MCoA_matrix Myristoyl-CoA CPT2->MCoA_matrix Carnitine_matrix Carnitine CPT2->Carnitine_matrix BetaOx β-Oxidation MCoA_matrix->BetaOx Carnitine_matrix->CACT Transport Out MCarn->CACT

Caption: Carnitine shuttle pathway for myristic acid transport.

Experimental_Workflow Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (e.g., 50 µL) Spike 2. Add Internal Standard (e.g., Myristoyl-L-carnitine-d9) Sample->Spike Precipitate 3. Add Protein Precipitation Solvent (e.g., Acetonitrile) Spike->Precipitate Vortex 4. Vortex Mix Precipitate->Vortex Centrifuge 5. Centrifuge to Pellet Protein Vortex->Centrifuge Supernatant 6. Transfer Supernatant for Analysis Centrifuge->Supernatant Inject 7. Inject Sample into LC-MS/MS Supernatant->Inject Separate 8. Chromatographic Separation (HILIC Column) Inject->Separate Detect 9. MS/MS Detection (MRM Mode) Separate->Detect Calibrate 10. Generate Calibration Curve Detect->Calibrate Quantify 11. Quantify Myristoyl Carnitine Concentration Calibrate->Quantify Report 12. Report Results Quantify->Report

Caption: Step-by-step workflow for myristoyl carnitine analysis.

Experimental Protocol

1. Materials and Reagents

  • Instrumentation:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

    • Microcentrifuge

    • Vortex mixer

    • Calibrated pipettes

  • Standards and Chemicals:

    • Myristoyl-L-carnitine analytical standard[14]

    • Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) or other stable isotope-labeled internal standard (IS)[15][16]

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Formic acid, LC-MS grade

    • Ammonium acetate, LC-MS grade

    • Ultrapure water

  • Consumables:

    • 1.5 mL microcentrifuge tubes

    • LC vials and caps

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of myristoyl carnitine and the internal standard in methanol. Store at -20°C.

  • Working Standard Solutions: Serially dilute the myristoyl carnitine primary stock with 50:50 ACN/water to prepare a series of working standards for the calibration curve (e.g., 1-1000 ng/mL).[12]

  • Internal Standard (IS) Spiking Solution: Dilute the IS primary stock with acetonitrile to a final concentration (e.g., 250 ng/mL).[12] This solution will be used for protein precipitation.

3. Sample Preparation

  • Sample Collection: Collect blood in sodium heparin or EDTA tubes. Centrifuge to separate plasma. Store plasma at -80°C until analysis.[5]

  • Extraction:

    • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[12]

    • Add 200 µL of the IS Spiking Solution (in acetonitrile) to each tube.

    • Vortex the tubes vigorously for 30 seconds to precipitate proteins.[12]

    • Centrifuge at approximately 16,000 x g for 5 minutes.[8]

    • Carefully transfer the supernatant to an LC vial for analysis.

4. LC-MS/MS Analysis

The following tables provide typical starting parameters for an LC-MS/MS method. These should be optimized for the specific instrumentation used.

Table 1: Suggested Liquid Chromatography Parameters

Parameter Value
Column HILIC Silica (e.g., 50 x 2.0 mm, 4 µm)[12]
Mobile Phase A 5 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B 5 mM Ammonium Acetate in 95% Acetonitrile + 0.1% Formic Acid[12]
Flow Rate 0.4 mL/min
Gradient Start at 90% B, gradient to 40% B over several minutes, then wash and re-equilibrate.
Injection Volume 10 µL[8][12]

| Column Temperature | 40°C |

Table 2: Suggested Mass Spectrometry Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Myristoyl Carnitine (C14) | 372.3[1][11] | 85.0 | | Myristoyl Carnitine-d9 (IS) | 381.3[16] | 94.0 |

Note: Precursor and product ions should be confirmed by infusion of standards. Collision energy and other source parameters must be optimized.

5. Data Presentation and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A weighted linear regression (1/x²) is typically used for quantification.[12] The concentration of myristoyl carnitine in unknown samples is calculated from this curve.

Table 3: Typical Reference Concentrations of Myristoyl Carnitine (C14) in Human Plasma

Age Group Concentration Range (nmol/L) Reference
0-30 days < 150 [5]
31 days - 17 years < 110 [5]

| >17 years | < 120 |[5] |

Note: Reference ranges can vary between laboratories and populations. Abnormal results require further investigation and should not be used for diagnosis in isolation.[5][17]

This application note outlines a robust and sensitive LC-MS/MS method for the targeted quantification of myristoyl carnitine in plasma. The protocol utilizes a straightforward protein precipitation for sample preparation and a HILIC-based chromatographic separation, providing reliable data for research and clinical applications.[13][18] Accurate measurement of myristoyl carnitine is essential for studying fatty acid metabolism and diagnosing related metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Acylcarnitine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of acylcarnitines.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects during acylcarnitine analysis.

Problem: Poor sensitivity, accuracy, or reproducibility in acylcarnitine quantification.

This is a common manifestation of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analytes.[1][2] Phospholipids (B1166683) are a major cause of this interference, leading to ion suppression.[2][3]

Troubleshooting Workflow

start Start: Poor Sensitivity/ Accuracy/ Reproducibility check_is Step 1: Evaluate Internal Standard (IS) Performance start->check_is quantify_me Step 2: Quantify Matrix Effect check_is->quantify_me IS performance is good assess_prep Step 3: Assess Sample Preparation check_is->assess_prep IS performance is poor (variable response) quantify_me->assess_prep Significant matrix effect detected optimize_chrom Step 4: Optimize Chromatography quantify_me->optimize_chrom No significant matrix effect assess_prep->optimize_chrom Improved sample prep implemented result Improved Method Performance optimize_chrom->result Separation improved

Figure 1: A troubleshooting workflow for addressing matrix effects in acylcarnitine LC-MS/MS analysis.

Step 1: Evaluate Internal Standard (IS) Performance

  • Question: Is the response of your stable isotope-labeled internal standard (SIL-IS) consistent across samples and quality controls?

  • Action: A well-behaving SIL-IS should co-elute with the analyte and experience the same matrix effects, thus providing reliable correction.[4] Variable IS response is a strong indicator of inconsistent matrix effects.

  • Solution: Ensure you are using a high-quality SIL-IS for each analyte where possible.[5][6][7][8] The use of deuterium-labeled internal standards has been shown to correct for matrix effects in the range of 87.8-103% for acylcarnitines in urine.[9][10]

Step 2: Quantify the Matrix Effect

  • Question: To what extent are your analytes affected by ion suppression or enhancement?

  • Action: Perform a post-extraction addition experiment to quantify the matrix effect.

  • Solution: If significant matrix effects are observed (typically >15% suppression or enhancement), further optimization of the sample preparation or chromatography is necessary.

Step 3: Assess and Optimize Sample Preparation

  • Question: Is your current sample preparation method effectively removing interfering matrix components, particularly phospholipids?

  • Action: Compare your current method with alternatives. Simple protein precipitation (PPT) is often insufficient as it does not remove phospholipids.[3][11]

  • Solutions:

    • Liquid-Liquid Extraction (LLE): Can be optimized to remove non-polar interferences.[2]

    • Solid-Phase Extraction (SPE): Offers better selectivity than PPT and can effectively remove phospholipids.[2][4]

    • Phospholipid Removal (PLR) Plates: These specialized plates combine protein precipitation with phospholipid filtration and are highly effective.[3][11][12][13]

Step 4: Optimize Chromatographic Conditions

  • Question: Can the acylcarnitines be chromatographically separated from the interfering matrix components?

  • Action: Adjusting the liquid chromatography (LC) method can move the analyte peak away from regions of high ion suppression.[1]

  • Solution: Modify the gradient, mobile phase composition, or even the column chemistry to improve separation. For instance, hydrophilic interaction liquid chromatography (HILIC) can be an alternative to reversed-phase for separating polar acylcarnitines.[14]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of acylcarnitine LC-MS/MS analysis?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantification.[1] In biological samples like plasma or serum, phospholipids are a primary cause of matrix effects.[2][3]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: The most direct way is to perform a matrix effect experiment. This involves comparing the analyte response in a post-extraction spiked sample to the response in a pure solution. A significant difference indicates the presence of matrix effects.[4] Inconsistent internal standard response and poor reproducibility between samples are also strong indicators.

Q3: What is the most effective way to eliminate matrix effects?

A3: While complete elimination is difficult, a robust sample preparation strategy is the most effective approach.[2] For acylcarnitine analysis, methods that specifically target the removal of phospholipids have shown excellent results.[3][11][12]

Q4: Are stable isotope-labeled internal standards (SIL-IS) necessary if I have a good sample cleanup method?

A4: Yes, using SIL-IS is highly recommended. Even with the best sample preparation, some matrix components may remain. A SIL-IS that co-elutes with the analyte will experience the same ionization conditions and effectively compensate for any residual matrix effects, significantly improving data quality.[4]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Sample dilution can reduce the concentration of interfering components and thus lessen the matrix effect.[1] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for low-abundance acylcarnitine species. This strategy is a trade-off between reducing matrix effects and maintaining adequate sensitivity.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method has a significant impact on the removal of interfering substances and the recovery of target analytes. Below is a summary of reported performance for various techniques.

Table 1: Phospholipid Removal Efficiency of Different Sample Preparation Techniques

Sample Preparation MethodReported Phospholipid Removal EfficiencyReference(s)
Protein Precipitation (PPT)Ineffective (No removal)[11]
Generic Polymeric SPEModerate[11]
On-line SPE (e.g., HybridSPE®)>95%[12]
Phospholipid Removal Plates (e.g., HybridSPE®, Captiva EMR—Lipid)>99% to almost 100%[3][11]

Table 2: Analyte Recovery Ranges for Different Sample Preparation Techniques

Sample Preparation MethodAnalyteReported Recovery RangeReference(s)
On-line SPEVarious Drugs94 - 102%[12]
Ion-Exchange SPEAcetylcarnitine~102.2%[13]
Ion-Exchange SPEPalmitoylcarnitine~107.2%[13]
Methanol Extraction (Fecal)Acylcarnitines80.4 - 121.9%[9]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This protocol allows for the quantitative measurement of ion suppression or enhancement.

Workflow for Matrix Effect Assessment

prep_a Set A: Spike known amount of analyte into blank matrix after extraction analyze Analyze both sets by LC-MS/MS prep_a->analyze prep_b Set B: Spike same amount of analyte into pure solvent prep_b->analyze calculate Calculate Matrix Effect (%) = (Peak Area in A / Peak Area in B) * 100 analyze->calculate interpret Interpret Results: <100% = Ion Suppression >100% = Ion Enhancement calculate->interpret

Figure 2: Workflow for the quantitative assessment of matrix effects.

Methodology:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): A known amount of acylcarnitine standard is spiked into the reconstitution solvent.

    • Set 2 (Post-Spiked Matrix): A blank matrix sample (e.g., plasma) is extracted using your standard protocol. The same amount of acylcarnitine standard as in Set 1 is added to the final, clean extract.

    • Set 3 (Blank Matrix): A blank matrix sample is extracted and analyzed to ensure no endogenous acylcarnitines interfere at the monitored transitions.

  • Analyze all samples by LC-MS/MS.

  • Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) x 100%

  • Interpretation:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Phospholipid Removal Plates

This protocol provides a general workflow for using specialized plates that combine protein precipitation and phospholipid removal.

Methodology:

  • Aliquot Sample: Add plasma/serum sample to the wells of the phospholipid removal plate.

  • Add Internal Standard: Spike the appropriate stable isotope-labeled internal standard mixture into each well.

  • Precipitate Proteins: Add a water-miscible organic solvent (e.g., acetonitrile (B52724) with 1% formic acid) to each well to precipitate proteins.[12]

  • Mix: Mix thoroughly to ensure complete protein precipitation.

  • Filter: Apply vacuum or positive pressure to pass the sample through the plate's filter. The filter retains the precipitated proteins and the specialized sorbent captures the phospholipids.

  • Collect Eluate: The collected eluate is the clean sample, ready for direct injection or further dilution before LC-MS/MS analysis.

References

optimizing mass spectrometer settings for Myristoleyl carnitine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometer settings for Myristoleyl carnitine-d3 (B15074615) analysis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Myristoleyl carnitine-d3?

The recommended Multiple Reaction Monitoring (MRM) transition for this compound is m/z 375.3 → 85.1.[1] The precursor ion (Q1) of 375.3 m/z corresponds to the [M+H]+ adduct of this compound. The product ion (Q3) at m/z 85.1 is a characteristic fragment of the carnitine molecule resulting from collision-induced dissociation.[1][2]

Q2: What is the fragmentation pattern of Myristoleyl carnitine?

Acylcarnitines typically fragment to produce a prominent product ion at m/z 85.[2] This fragment corresponds to the butan-1-aminium backbone of the carnitine molecule. For the non-deuterated Myristoyl carnitine, the precursor ion [M+H]+ is approximately m/z 372.3.[3][4] The d3-labeling adds 3 Daltons, resulting in a precursor ion of approximately m/z 375.3 for this compound.

Optimizing Mass Spectrometer Settings

Optimal mass spectrometer settings are crucial for achieving high sensitivity and reproducibility. The following table provides a starting point for the optimization of this compound analysis. It is highly recommended to perform a compound-specific optimization on your instrument.

ParameterRecommended Starting ValueOptimization Notes
Precursor Ion (Q1) 375.3 m/zCorresponds to [M+H]+. Verify by direct infusion of a standard solution.
Product Ion (Q3) 85.1 m/zCharacteristic fragment of carnitine.[1][2]
Collision Energy (CE) 25 - 35 eVOptimize by infusing the standard and ramping the collision energy to find the value that yields the highest intensity for the 85.1 m/z product ion. For long-chain acylcarnitines, the optimal CE may be in the higher end of this range.[5][6]
Cone Voltage (CV) / Declustering Potential (DP) 30 - 50 VOptimize to maximize the precursor ion intensity without causing in-source fragmentation. This should be done prior to optimizing the collision energy.[6]

Experimental Protocol: Quantification of Myristoleyl Carnitine in Plasma

This protocol outlines a typical "dilute-and-shoot" method for the analysis of acylcarnitines in plasma, which is a common approach.[7]

1. Sample Preparation

  • To 100 µL of plasma sample, add 5 µL of the internal standard working solution (this compound).

  • Vortex the sample for 10 seconds.

  • Incubate at room temperature for 10 minutes.

  • Add 300 µL of methanol (B129727) to precipitate proteins.

  • Vortex again for 10 seconds.

  • Centrifuge the samples for 10 minutes at 4000 rpm.

  • Transfer 100 µL of the supernatant to a vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex for 10 seconds before injection into the LC-MS/MS system.[7]

2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is commonly used for acylcarnitine analysis.[2][8]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient: Develop a gradient that provides good separation of Myristoleyl carnitine from other matrix components.

  • Injection Volume: 5-10 µL.

  • MS Detection: Use the optimized MRM settings from the table above.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal for this compound

G A Low or No Signal B Check IS Addition A->B C Verify MRM Transitions (375.3 -> 85.1) A->C D Optimize Cone Voltage & Collision Energy A->D E Check for Ion Suppression A->E F Pipetting Error or IS Solution Issue B->F No/Incorrect Addition L Check System Performance B->L Correct G Incorrect MS Method C->G Incorrect C->L Correct H Suboptimal Fragmentation or Transmission D->H Suboptimal D->L Optimal I Matrix Effects E->I Present E->L Absent K Re-optimize Source Parameters H->K J Review Sample Prep (e.g., dilute sample) I->J

Caption: Troubleshooting workflow for low or no signal of this compound.

  • Verify Internal Standard Addition: Ensure that the this compound internal standard was added to the sample.

  • Check MRM Transitions: Confirm that the correct precursor and product ions are entered in the mass spectrometer method.

  • Optimize Instrument Parameters: The cone voltage and collision energy may not be optimal for your specific instrument. Infuse a solution of this compound and perform an optimization.

  • Investigate Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Try diluting the sample further or improving the chromatographic separation.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.

  • Column Health: The column may be contaminated or have a void. Backflushing the column (if recommended by the manufacturer) or replacing it may be necessary.

  • Mobile Phase pH: Inconsistent mobile phase pH can affect the peak shape of carnitines. Ensure the mobile phase is properly prepared.

Issue 3: Chromatographic Separation of Myristoleyl carnitine and this compound

A slight chromatographic shift between the analyte and its deuterated internal standard can sometimes occur, known as the "isotope effect." This can compromise accurate quantification if the two peaks are not integrated together or if they experience differential matrix effects.

  • Modify Chromatography: Adjusting the mobile phase gradient or temperature may help to minimize the separation.

  • Integration: Ensure that the integration parameters in your data processing software are set to integrate both peaks together if complete co-elution cannot be achieved.

Issue 4: High Background or Carryover

  • System Contamination: If a high signal is observed in blank injections, the system may be contaminated. Flush the LC system and mass spectrometer source with a strong solvent.

  • Injector Carryover: Ensure the injector wash solution is effective at removing this compound. A wash solution containing a high percentage of organic solvent is typically effective.

References

Technical Support Center: Analysis of Myristoleyl Carnitine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Myristoleyl carnitine-d3 (B15074615). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing in-source fragmentation during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is Myristoleyl carnitine-d3 and why is it prone to in-source fragmentation?

This compound is the deuterated form of Myristoleyl carnitine, a long-chain acylcarnitine. Its structure consists of a carnitine molecule esterified with myristoleic acid, which is a C14:1 unsaturated fatty acid (specifically (9Z)-tetradec-9-enoic acid). The deuterium (B1214612) label (d3) is typically on the N-methyl groups of the carnitine moiety. Like other long-chain acylcarnitines, it is susceptible to in-source fragmentation (ISF) in electrospray ionization mass spectrometry (ESI-MS) due to the relatively labile ester bond and the charged nature of the carnitine headgroup. High temperatures and energetic conditions in the ion source can cause the molecule to fragment before it reaches the mass analyzer.

Q2: What are the common fragment ions observed for this compound?

The most characteristic fragmentation of acylcarnitines involves the carnitine moiety. Key fragments include:

  • A neutral loss of trimethylamine (B31210) (-59 Da from the protonated molecule).

  • A prominent product ion at m/z 85, corresponding to the [C4H5O2]+ fragment from the carnitine backbone.[1][2]

  • Fragments resulting from cleavage of the myristoleyl chain, influenced by the position of the double bond.

Q3: How does in-source fragmentation affect my analytical results?

In-source fragmentation can significantly compromise your results by:

  • Reducing the abundance of the precursor ion: This leads to lower sensitivity and can make accurate quantification challenging.

  • Creating fragment ions that may be misinterpreted: These fragments could be mistaken for other analytes, leading to incorrect compound identification.

  • Introducing variability in measurements: The extent of fragmentation can be inconsistent, affecting the reproducibility of your data.

Q4: What are the primary instrument parameters that influence in-source fragmentation?

The main parameters in the ESI source that contribute to in-source fragmentation are:

  • Cone Voltage (or Fragmentor/Declustering Potential): Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.

  • Source and Desolvation Temperatures: Elevated temperatures can provide enough thermal energy to induce fragmentation of labile molecules.

Troubleshooting Guide: Preventing In-Source Fragmentation

This guide provides a systematic approach to minimizing in-source fragmentation of this compound.

Issue: High abundance of fragment ions (e.g., m/z 85) and low intensity of the precursor ion.

Systematic Optimization of MS Source Parameters:

It is recommended to optimize one parameter at a time to observe its specific effect. The following tables provide a comparison of suboptimal (fragmentation-inducing) and optimal (fragmentation-minimizing) starting points for key parameters.

Table 1: Cone Voltage / Fragmentor Voltage Optimization

ParameterSuboptimal (Induces Fragmentation)Optimal (Minimizes Fragmentation)Rationale
Cone Voltage > 50 V20 - 40 VLowering the cone voltage reduces the acceleration of ions in the intermediate pressure region of the mass spectrometer, leading to "softer" ionization conditions with fewer energetic collisions.

Table 2: Temperature Optimization

ParameterSuboptimal (Induces Fragmentation)Optimal (Minimizes Fragmentation)Rationale
Source Temperature > 150 °C100 - 130 °CReducing the source temperature minimizes the thermal energy imparted to the analyte, preserving the intact molecule.
Desolvation Temperature > 400 °C250 - 350 °CWhile necessary for solvent evaporation, excessively high desolvation temperatures can contribute to thermal degradation of the analyte.

Table 3: Gas Flow Rate Optimization

ParameterSuboptimal RangeOptimal RangeRationale
Nebulizer Gas Flow Instrument DependentInstrument DependentOptimize to ensure stable spray without excessive ion acceleration.
Desolvation Gas Flow Instrument DependentInstrument DependentAdjust for efficient solvent removal without causing excessive fragmentation.

Experimental Protocols

Protocol 1: Systematic Optimization of Cone Voltage
  • Prepare a standard solution of this compound at a concentration of 1-10 µM in a solvent compatible with your LC-MS system (e.g., 50:50 methanol:water).

  • Infuse the solution directly into the mass spectrometer using a syringe pump to ensure a stable signal.

  • Set initial MS parameters:

    • Source and Desolvation Temperatures: Start with the lower end of the recommended optimal range (e.g., Source Temp: 120°C, Desolvation Temp: 300°C).

    • Gas Flows: Use standard instrument settings as a starting point.

    • Mass Range: Scan a range appropriate for this compound and its expected fragments (e.g., m/z 50-450).

  • Acquire data in full scan mode.

  • Start with a low cone voltage (e.g., 20 V).

  • Gradually increase the cone voltage in discrete steps (e.g., 5-10 V per step) and acquire a spectrum at each setting.

  • Monitor the intensities of the precursor ion ([M+H]+) and the major fragment ions (e.g., m/z 85 and neutral loss of 59 Da).

  • Plot the intensity of the precursor ion and fragment ions as a function of the cone voltage.

  • Identify the optimal cone voltage that provides the highest precursor ion intensity with minimal fragmentation.

Protocol 2: Sample Preparation and Storage

Proper sample handling is crucial to prevent degradation that can be mistaken for in-source fragmentation.

  • Storage of Stock Solutions: Store stock solutions of this compound at -20°C or -80°C in a tightly sealed vial to prevent degradation.

  • Working Solutions: Prepare working solutions fresh daily if possible.

  • Biological Samples: If analyzing biological matrices, minimize freeze-thaw cycles. Long-term storage of biological samples should be at -80°C. Acylcarnitines can degrade in dried blood spots over time, especially when stored at room temperature.[3]

Visualizations

Fragmentation Pathway of Myristoleyl Carnitine

The following diagram illustrates the proposed collision-induced dissociation (CID) fragmentation pathway for the protonated Myristoleyl carnitine molecule.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+H]+ nl_trimethylamine [M+H - N(CD3)(CH3)2]+ precursor->nl_trimethylamine - N(CD3)(CH3)2 (Neutral Loss) frag_85 [C4H5O2]+ m/z 85 precursor->frag_85 Characteristic Carnitine Fragment acylium_ion Myristoleyl Acylium Ion [C14H25O]+ precursor->acylium_ion - C7H16NO3 other_frags Other Acyl Chain Fragments acylium_ion->other_frags Further Fragmentation

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Workflow for Minimizing In-Source Fragmentation

This diagram outlines the systematic process for optimizing mass spectrometry conditions.

experimental_workflow start Start: Observe In-Source Fragmentation prep_std Prepare & Infuse Standard Solution start->prep_std set_initial Set Initial 'Soft' MS Conditions (Low Temp, Low Voltage) prep_std->set_initial optimize_voltage Systematically Vary Cone/Fragmentor Voltage set_initial->optimize_voltage analyze_voltage Analyze Precursor vs. Fragment Intensity optimize_voltage->analyze_voltage decision_voltage Optimal Voltage Found? analyze_voltage->decision_voltage decision_voltage->optimize_voltage No, Adjust optimize_temp Systematically Vary Source/Desolvation Temp. decision_voltage->optimize_temp Yes analyze_temp Analyze Precursor vs. Fragment Intensity optimize_temp->analyze_temp decision_temp Optimal Temp. Found? analyze_temp->decision_temp decision_temp->optimize_temp No, Adjust final_method Final Optimized Method decision_temp->final_method Yes

Caption: Workflow for optimizing MS parameters to reduce in-source fragmentation.

References

Technical Support Center: Myristoleyl Carnitine-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Myristoleyl carnitine-d3 (B15074615).

Frequently Asked Questions (FAQs)

Q1: What is Myristoleyl carnitine-d3 and what is its primary use in experiments?

This compound is the deuterated form of myristoleyl carnitine, a long-chain acylcarnitine. In analytical experiments, particularly those involving liquid chromatography-mass spectrometry (LC-MS), it is most commonly used as an internal standard for the accurate quantification of its non-deuterated counterpart, myristoleyl carnitine.[1][2] The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) from the endogenous analyte, allowing for precise measurement while sharing similar chemical and physical properties.

Q2: What are the typical analytical challenges associated with long-chain acylcarnitines like this compound?

Long-chain acylcarnitines can be challenging to analyze due to their amphipathic nature, containing both a polar quaternary amine and a long, nonpolar fatty acid chain. This can lead to issues such as poor peak shape (tailing or fronting), low retention on traditional reversed-phase columns, and potential for ion suppression in mass spectrometry. Furthermore, their analysis can be complicated by the presence of isomers.

Q3: Why is good peak shape important in the analysis of this compound?

Good peak shape, characterized by symmetrical and narrow peaks, is crucial for several reasons:

  • Accurate Quantification: Poor peak shape, especially tailing, can lead to inaccurate peak integration and, consequently, imprecise and inaccurate quantification.

  • Resolution: Tailing peaks can co-elute with other analytes, making it difficult to resolve and accurately quantify individual compounds.

  • Sensitivity: Broad peaks have a lower height-to-area ratio, which can reduce the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

Q4: What is the carnitine shuttle and why is it relevant to Myristoleyl carnitine?

The carnitine shuttle is a biological mechanism responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can undergo β-oxidation to produce energy.[3][4][5][6] Myristoleyl carnitine is an intermediate in this process. Understanding this pathway is crucial as disruptions in the carnitine shuttle, due to genetic disorders like Carnitine Palmitoyltransferase (CPT) or Carnitine-Acylcarnitine Translocase (CACT) deficiencies, can lead to altered levels of acylcarnitines, which are then measured in diagnostics.[3][7][8][9]

Troubleshooting Poor Peak Shape

Poor peak shape for this compound is a common issue that can often be resolved by systematically addressing potential causes related to the sample, mobile phase, and chromatography column.

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is wider than the front half, is frequently observed.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Residual Silanols Long-chain acylcarnitines, with their positively charged quaternary amine, can interact with negatively charged residual silanol (B1196071) groups on the silica-based stationary phase. This is a primary cause of peak tailing.[6][10] To mitigate this, consider the following: 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 3. At this low pH, the silanol groups are protonated and less likely to interact with the positively charged analyte.[11][12][13] 2. Use an End-Capped Column: Employ a highly deactivated, end-capped column where the residual silanol groups are chemically bonded with a small organic group, reducing their availability for secondary interactions. 3. Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak shape.[10]
Column Overload Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[10][14] 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Reduce the concentration of this compound in your sample.
Column Degradation or Contamination A void at the column inlet, a partially blocked frit, or accumulation of contaminants can distort peak shape.[6] 1. Flush the Column: Use a strong solvent to wash the column. For reversed-phase columns, this could be 100% acetonitrile (B52724) or methanol (B129727). 2. Reverse the Column Flow: If a frit is suspected to be blocked, reversing the column flow (disconnecting from the detector) can sometimes dislodge particulates. 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may be necessary to replace it.
Issue 2: Peak Fronting

Peak fronting, where the front half of the peak is broader than the latter half, is less common but can still occur.

Possible Causes and Solutions:

CauseRecommended Solution
Sample Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted, fronting peak.[15] This is a particularly common issue in Hydrophilic Interaction Liquid Chromatography (HILIC). 1. Match Sample Solvent to Initial Mobile Phase: Ideally, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use a solvent as close in strength as possible. 2. Reduce Injection Volume: If you must use a strong solvent, minimize the injection volume to lessen the effect.
Column Overload (High Concentration) Very high concentrations of the analyte can also lead to peak fronting.[14] 1. Dilute the Sample: Decrease the concentration of your sample.
Low Column Temperature Insufficient temperature can sometimes contribute to peak fronting. 1. Increase Column Temperature: If your analyte is stable, increasing the column temperature can improve peak shape.
Issue 3: Broad or Split Peaks

Broad or split peaks can indicate a variety of problems with the chromatographic system.

Possible Causes and Solutions:

CauseRecommended Solution
Partially Blocked Column Frit Particulates from the sample or the LC system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. 1. Use an In-line Filter: Install an in-line filter before the column to catch particulates. 2. Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection.
Column Void or Channeling A void can form at the head of the column due to degradation of the stationary phase. This can cause the peak to split or broaden. 1. Check for Voids: Disconnect the column and inspect the inlet. A visible void may indicate the need for a new column. 2. Use a Guard Column: A guard column can help protect the analytical column from contaminants and physical degradation.
Mismatched Tubing or Fittings Improperly connected tubing or fittings can create dead volume in the system, leading to peak broadening. 1. Check all Connections: Ensure that all tubing is properly seated in the fittings and that there are no gaps. Use low-dead-volume fittings where possible.

Experimental Protocols

Below is a suggested starting protocol for the analysis of this compound by LC-MS. This protocol may require optimization for your specific instrumentation and sample matrix.

Reversed-Phase LC-MS/MS Method for Acylcarnitine Analysis

This method is adapted from a protocol for the analysis of a broad range of acylcarnitines.[16]

1. Sample Preparation:

  • Plasma/Serum: To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing the internal standard (this compound). Vortex for 30 seconds to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase.

  • Tissue: Homogenize the tissue in a suitable buffer. Perform a protein precipitation step as described for plasma/serum.

2. LC Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid and 2.5 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid and 2.5 mM Ammonium Formate in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: Linear gradient to 95% B

    • 10-15 min: Hold at 95% B

    • 15.1-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1) for this compound: Determined by the specific deuteration pattern (e.g., for C14:1-d3, this would be approximately m/z 375.6).

  • Product Ion (Q3): m/z 85 (characteristic fragment of carnitine).

  • Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.

Visualizations

Carnitine Shuttle Pathway

The following diagram illustrates the carnitine shuttle, the metabolic pathway responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. Myristoleyl carnitine is an intermediate in this process.

G Carnitine Shuttle Pathway cluster_cytosol Cytosol cluster_membranes Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Carnitine Myristoleyl Carnitine Myristoleyl Carnitine CPT1->Myristoleyl Carnitine CACT CACT (Translocase) Myristoleyl Carnitine->CACT Myristoleyl Carnitine_matrix Myristoleyl Carnitine CACT->Myristoleyl Carnitine_matrix CPT2 CPT2 Myristoleyl Carnitine_matrix->CPT2 CoA Fatty Acyl-CoA_matrix Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_matrix Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_matrix->Beta-Oxidation

Caption: The Carnitine Shuttle Pathway for transporting long-chain fatty acids into the mitochondria.

Troubleshooting Workflow for Poor Peak Shape

This workflow provides a logical sequence of steps to diagnose and resolve issues with poor peak shape for this compound.

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed check_peak_shape Identify Peak Shape Issue start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting split_broad Split or Broad Peaks check_peak_shape->split_broad Split/Broad check_overload_tailing Reduce Sample Concentration/ Injection Volume tailing->check_overload_tailing peak_shape_ok_tailing Peak Shape Improved? check_overload_tailing->peak_shape_ok_tailing adjust_mobile_phase Adjust Mobile Phase: - Lower pH (2-3) - Increase Buffer Strength peak_shape_ok_tailing->adjust_mobile_phase No end Problem Resolved peak_shape_ok_tailing->end Yes peak_shape_ok_mp Peak Shape Improved? adjust_mobile_phase->peak_shape_ok_mp check_column_tailing Check Column: - Flush with Strong Solvent - Use End-capped Column peak_shape_ok_mp->check_column_tailing No peak_shape_ok_mp->end Yes further_investigation Further Investigation/ Consult Expert check_column_tailing->further_investigation check_solvent_mismatch Match Sample Solvent to Initial Mobile Phase fronting->check_solvent_mismatch peak_shape_ok_solvent Peak Shape Improved? check_solvent_mismatch->peak_shape_ok_solvent check_overload_fronting Reduce Sample Concentration peak_shape_ok_solvent->check_overload_fronting No peak_shape_ok_solvent->end Yes check_overload_fronting->further_investigation check_connections Check System Connections for Dead Volume split_broad->check_connections peak_shape_ok_connections Peak Shape Improved? check_connections->peak_shape_ok_connections check_column_split Check Column: - Look for Voids - Check for Blocked Frit peak_shape_ok_connections->check_column_split No peak_shape_ok_connections->end Yes check_column_split->further_investigation

Caption: A step-by-step workflow for troubleshooting poor peak shape in LC-MS analysis.

References

Technical Support Center: Myristoleyl Carnitine-d3 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Myristoleyl carnitine-d3 (B15074615) in various solvents for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving Myristoleyl carnitine-d3?

A1: this compound is soluble in several organic solvents. For optimal solubility, newly opened, anhydrous solvents are recommended, especially for dimethyl sulfoxide (B87167) (DMSO) which is hygroscopic.[1]

Solubility of this compound

SolventConcentrationMolarity
Ethanol≥ 20 mg/mL≥ 48.66 mM
Dimethylformamide (DMF)≥ 20 mg/mL≥ 48.66 mM
Dimethyl sulfoxide (DMSO)≥ 14 mg/mL≥ 34.06 mM

Data sourced from MedchemExpress and Cayman Chemical product information sheets.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability of this compound. The solid form should be stored at 4°C, sealed, and away from moisture.[1] For solutions, storage at lower temperatures is recommended to prolong stability.

Recommended Storage of this compound Solutions

Storage TemperatureDurationNotes
-80°C6 monthsSealed, away from moisture
-20°C1 monthSealed, away from moisture

Data sourced from MedchemExpress product information sheet.[1] Cayman Chemical suggests a stability of ≥ 4 years for the solid compound stored at -20°C.[2]

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway for acylcarnitines, including this compound, is hydrolysis of the ester bond. This results in the formation of free carnitine and myristoleic acid. This process is accelerated by the presence of water and higher temperatures.[3] Studies on acylcarnitines in dried blood spots have shown that they are susceptible to hydrolysis when stored for extended periods at room temperature.[3]

Q4: How does the deuterium (B1214612) label affect the stability of this compound?

A4: The deuterium label (d3) is on the N-methyl groups. Replacing hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[4][5] This can slow down metabolic processes where the cleavage of this bond is a rate-limiting step, an effect known as the kinetic isotope effect.[4][5] While this primarily enhances metabolic stability in biological systems, it does not significantly alter the chemical stability of the molecule in solvents, where hydrolysis of the ester linkage is the main concern. Deuterium itself is a stable isotope and does not decay over time.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or poor analytical results (e.g., LC-MS) Degradation of this compound in solution.- Prepare fresh stock solutions daily or weekly, depending on the solvent and storage conditions. - Aliquot stock solutions to minimize freeze-thaw cycles. - Use high-purity, anhydrous solvents. - Avoid prolonged storage at room temperature, especially in aqueous or protic solvents.
Precipitation of the compound in solution Exceeding the solubility limit, especially after chilling.- Gently warm the solution to redissolve the compound. - Ensure the working concentration is below the solubility limit for the specific solvent and temperature.
Unexpected peaks in chromatogram Presence of degradation products (free carnitine, myristoleic acid) or impurities.- Confirm the identity of the unexpected peaks using mass spectrometry. - If degradation is confirmed, review solution preparation and storage procedures. - Run a blank solvent injection to rule out system contamination.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a method to determine the stability of this compound in a chosen solvent over time at different temperatures.

1. Materials and Reagents:

  • This compound

  • High-purity solvent of interest (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Water, or a relevant buffer)

  • Internal standard (e.g., a different deuterated acylcarnitine not expected to be in the sample, such as Palmitoyl-L-carnitine-d3)

  • HPLC or UPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

2. Preparation of Solutions:

  • Primary Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Working Solution: Dilute the primary stock solution with the same solvent to a final concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in a compatible solvent (e.g., methanol).

3. Experimental Setup:

  • Dispense aliquots of the working solution into multiple vials for each storage condition to be tested (e.g., Room Temperature (25°C), Refrigerated (4°C), and a control at -80°C).

  • Label each vial with the compound name, concentration, solvent, storage temperature, and time point.

4. Time-Course Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.

  • Spike the sample with the internal standard.

  • Analyze the sample immediately using a validated LC-MS/MS method. The method should be capable of separating this compound from its potential degradation products.

5. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each time point.

  • Normalize the results to the T=0 time point for each condition to determine the percentage of this compound remaining.

  • Plot the percentage remaining versus time for each storage condition.

6. Acceptance Criteria:

  • The stability is often considered acceptable if the concentration remains within a certain percentage (e.g., 90-110%) of the initial concentration.

Visualizations

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation prep_stock Prepare Primary Stock (e.g., 1 mg/mL) prep_work Prepare Working Solution (e.g., 10 µg/mL) prep_stock->prep_work Dilute storage_rt Room Temp (25°C) prep_work->storage_rt Aliquot storage_fridge Refrigerated (4°C) prep_work->storage_fridge Aliquot storage_frozen Frozen (-80°C) (Control) prep_work->storage_frozen Aliquot tp_0 T = 0 hr storage_rt->tp_0 tp_x T = X hr storage_rt->tp_x tp_y T = Y hr storage_rt->tp_y tp_z T = Z hr storage_rt->tp_z storage_fridge->tp_0 storage_fridge->tp_x storage_fridge->tp_y storage_fridge->tp_z storage_frozen->tp_0 storage_frozen->tp_x storage_frozen->tp_y storage_frozen->tp_z add_is Add Internal Standard tp_0->add_is tp_x->add_is tp_y->add_is tp_z->add_is inject Inject into LC-MS/MS add_is->inject quant Quantify Peak Area Ratio inject->quant calc Calculate % Remaining vs. T=0 quant->calc plot Plot % Remaining vs. Time calc->plot

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway Myristoleyl_Carnitine This compound Degradation_Products + H₂O (Hydrolysis) Myristoleyl_Carnitine->Degradation_Products Free_Carnitine Free Carnitine-d3 Degradation_Products->Free_Carnitine Myristoleic_Acid Myristoleic Acid Degradation_Products->Myristoleic_Acid

Caption: Primary hydrolysis pathway for this compound.

References

Technical Support Center: Minimizing Ion Suppression for Myristoyl Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression effects during the analysis of myristoyl carnitine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS/MS analysis of this and other acylcarnitines.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect myristoyl carnitine analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, myristoyl carnitine, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative results.[2] In electrospray ionization (ESI), which is commonly used for acylcarnitine analysis, ion suppression can occur due to competition for charge or space at the droplet surface, or changes in droplet properties like surface tension and viscosity caused by matrix components.[3][4]

Q2: What are the common sources of ion suppression in myristoyl carnitine analysis?

A2: Common sources of ion suppression include endogenous matrix components like phospholipids (B1166683) and salts from biological samples (e.g., plasma, urine), as well as exogenous sources such as mobile phase additives, and plasticizers from lab consumables.[3] For myristoyl carnitine, which is often analyzed in biological matrices, phospholipids are a major cause of ion suppression.[4]

Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for myristoyl carnitine?

A3: Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[3][5] This is due to the more complex ionization mechanism of ESI, which relies heavily on droplet chemistry.[2] However, ESI is often preferred for the analysis of polar and charged molecules like myristoyl carnitine. If severe ion suppression is encountered with ESI, switching to APCI could be a potential solution, provided the analyte can be efficiently ionized by APCI.[2][5]

Q4: How can I detect ion suppression in my myristoyl carnitine analysis?

A4: A common method to identify ion suppression is the post-column infusion experiment.[6] In this setup, a constant flow of a myristoyl carnitine solution is infused into the LC eluent after the analytical column and before the MS ion source. A blank matrix sample is then injected. Any dip in the constant baseline signal of myristoyl carnitine indicates the retention time at which ion-suppressing components are eluting.[7]

Q5: What is the best internal standard to use for myristoyl carnitine analysis to compensate for ion suppression?

A5: The gold standard for compensating for ion suppression is a stable isotope-labeled (SIL) internal standard.[1] For myristoyl carnitine, myristoyl-L-carnitine-d3 or myristoyl-L-carnitine-(N,N,N-trimethyl-d9) are excellent choices.[8] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[1]

Troubleshooting Guides

Problem: Low or No Signal for Myristoyl Carnitine

Possible Cause: Significant ion suppression from the sample matrix.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[9]

    • Solid-Phase Extraction (SPE): SPE can selectively extract acylcarnitines while removing a significant portion of phospholipids and other interferences.[10]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts compared to protein precipitation, leading to reduced ion suppression.[5]

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all ion-suppressing components, particularly phospholipids.[9][11] If using PPT, consider further cleanup steps.

  • Modify Chromatographic Conditions:

    • Change Gradient Profile: Adjust the gradient to chromatographically separate myristoyl carnitine from the regions of ion suppression.[5]

    • Use a Different Column: A column with a different stationary phase may provide better separation from interfering compounds.[12] For chelating compounds, a metal-free column might reduce signal suppression.[13]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering species.[5] However, this approach is only viable if the myristoyl carnitine concentration is high enough to remain detectable after dilution.[2]

Problem: Poor Peak Shape for Myristoyl Carnitine (Tailing, Splitting)

Possible Cause: Co-elution with interfering substances or secondary interactions with the analytical column.

Solutions:

  • Improve Chromatographic Separation:

    • Optimize Mobile Phase: Experiment with different mobile phase additives (e.g., switching from formic acid to ammonium (B1175870) formate) to improve peak shape.[12] Ensure the additive concentration is as low as possible.[5]

    • Gradient Optimization: A shallower gradient around the elution time of myristoyl carnitine can improve resolution from closely eluting interferences.

  • Column Maintenance: Column contamination can lead to poor peak shape.[14] Regularly flush the column or consider using a guard column.

Problem: Inconsistent and Irreproducible Results for Myristoyl Carnitine

Possible Cause: Variable matrix effects from sample to sample.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variability in ion suppression.[1] Myristoyl-L-carnitine-d3 is a suitable internal standard.[8]

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[10]

  • Robust Sample Preparation: A consistent and efficient sample preparation method, such as SPE, will minimize variability in matrix effects between samples.[9]

Quantitative Data Summaries

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
Sample Preparation TechniqueAnalyte RecoveryReduction in PhospholipidsPotential for Ion Suppression
Protein Precipitation (PPT) Often < 60%[5]Low (~50%)[9]High[9]
Liquid-Liquid Extraction (LLE) Variable, can be >80%Moderate to HighModerate[5]
Solid-Phase Extraction (SPE) High (>85%)HighLow[10]
Table 2: Recommended Internal Standards for Myristoyl Carnitine
Internal StandardDeuterium Label PositionSupplier ExampleKey Advantage
Myristoyl-L-carnitine-d3On the acyl chainCayman Chemical[8]Co-elutes and experiences similar ionization suppression as the analyte.
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9)On the trimethylammonium groupSigma-AldrichCo-elutes and experiences similar ionization suppression as the analyte.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment
  • Prepare a standard solution of myristoyl carnitine at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Set up the LC-MS system with your analytical column and mobile phases.

  • Use a syringe pump to deliver the myristoyl carnitine standard solution at a low flow rate (e.g., 10 µL/min).

  • Connect the syringe pump outlet to a T-junction placed between the analytical column and the MS ion source.

  • Begin the LC gradient without an injection and allow the MS signal for myristoyl carnitine to stabilize, establishing a baseline.

  • Inject a blank matrix extract (prepared using your standard sample preparation method).

  • Monitor the myristoyl carnitine signal. Any significant drop in the signal intensity indicates the retention time(s) where matrix components are causing ion suppression.[6]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific application.

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by equilibration with water.

  • Load the pre-treated sample (e.g., plasma after protein precipitation and dilution) onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in water, followed by methanol) to remove interfering substances like phospholipids.

  • Elute the acylcarnitines with a stronger, basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionWorkflow start Start: Myristoyl Carnitine Analysis problem Problem Encountered? (Low Signal, Poor Reproducibility) start->problem assess Assess Ion Suppression (Post-Column Infusion) problem->assess Yes suppression_present Ion Suppression Detected? assess->suppression_present optimize_sp Optimize Sample Preparation (SPE, LLE) suppression_present->optimize_sp Yes no_suppression Consider Other Issues (Instrument, Standard Stability) suppression_present->no_suppression No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Implement SIL Internal Standard (e.g., Myristoyl-d3-carnitine) optimize_lc->use_is revalidate Re-evaluate Method Performance use_is->revalidate success Successful Analysis revalidate->success

References

Technical Support Center: Myristoleyl Carnitine-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the calibration curve for Myristoleyl carnitine-d3 (B15074615) in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is Myristoleyl carnitine-d3 and what is its primary use in LC-MS/MS analysis?

This compound is the deuterium-labeled form of Myristoleyl carnitine. It is primarily used as an internal standard (IS) for the quantitative analysis of Myristoleyl carnitine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is intended to correct for variability in sample preparation and matrix effects.

Q2: I am observing poor linearity (r² < 0.99) in my calibration curve. What are the common causes?

Poor linearity can stem from several factors, including:

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can disproportionately affect the analyte and internal standard at different concentrations.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

  • Suboptimal Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range.

  • Analyte Adsorption: Myristoleyl carnitine, being a long-chain acylcarnitine, can adsorb to plasticware used during sample preparation, leading to inaccurate concentrations in your calibration standards.

  • Incorrect Blank or Zero Standard: A contaminated blank or an improperly prepared zero standard can lead to a y-intercept that affects linearity.

Q3: My calibration curve is linear, but my quality control (QC) samples are failing. What should I investigate?

This issue often points to a discrepancy between the matrix of your calibration standards and your QC samples.

  • Matrix Mismatch: If your calibration standards are prepared in a simple solvent (e.g., methanol) while your QCs are in a biological matrix (e.g., plasma), you may be observing uncorrected matrix effects. It is crucial to prepare your calibration standards in a matrix that is as close as possible to your study samples.

  • Stability Issues: While this compound is generally stable, repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.[1] Ensure that QCs and standards are handled consistently. Short-chain acylcarnitines tend to hydrolyze faster than long-chain ones when stored for extended periods at room temperature.[2]

  • Pipetting or Dilution Errors: Inaccuracies in the preparation of QC samples can lead to significant deviations.

Q4: Can the deuterated internal standard (this compound) perfectly correct for all matrix effects?

While stable isotope-labeled internal standards are the gold standard, they may not always perfectly correct for matrix effects. Differential matrix effects can occur where the analyte and the internal standard are affected differently by ion suppression or enhancement. This can be due to slight differences in their chromatographic retention times, leading them to elute into regions of varying matrix interference. In some cases, ¹³C- or ¹⁵N-labeled internal standards have been shown to be more effective than deuterated analogs in reducing the influence of matrix effects.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions for problems encountered during the preparation and analysis of a this compound calibration curve.

Issue Potential Cause Recommended Solution
Poor Linearity (r² < 0.99) Matrix Effects: Ion suppression/enhancement.- Prepare calibration standards in the same matrix as the samples.- Improve sample clean-up (e.g., solid-phase extraction).- Optimize chromatography to separate analyte from interfering matrix components.
Detector Saturation: High concentration points are deviating from linearity.- Extend the calibration curve range with lower concentration points.- Dilute samples to fall within the linear range of the assay.
Adsorption to Labware: Loss of analyte at lower concentrations.- Use low-binding polypropylene (B1209903) tubes and pipette tips.- Consider silanized glass vials for sample storage and injection.- Pre-condition pipette tips by aspirating and dispensing the solution a few times before transferring.
Inaccurate QC Results Matrix Mismatch: Calibration standards prepared in a different matrix than QCs.- Prepare calibration standards and QCs in the same biological matrix.
Analyte/IS Instability: Degradation of Myristoleyl carnitine or this compound.- Prepare fresh stock solutions.- Avoid repeated freeze-thaw cycles.- Store stock solutions and prepared samples at -80°C. This compound is stable for at least 4 years when stored at -20°C.[1]
Poor Peak Shape (Tailing, Fronting, Splitting) Column Degradation: Loss of stationary phase or column contamination.- Use a guard column to protect the analytical column.- Flush the column according to the manufacturer's instructions.- Replace the column if flushing does not resolve the issue.
Inappropriate Mobile Phase: pH or organic content is not optimal.- Adjust the mobile phase pH to ensure consistent ionization of the analyte.- Optimize the gradient to ensure sharp, symmetrical peaks.
High Variability in Response Inconsistent Sample Preparation: Variation in extraction efficiency.- Ensure consistent vortexing, incubation times, and solvent volumes.- Use an automated liquid handler for improved precision.
Ion Source Contamination: Dirty ion source leading to unstable spray.- Clean the mass spectrometer's ion source according to the manufacturer's protocol.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards in Plasma
  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Myristoleyl carnitine and this compound in methanol (B129727).

    • Serially dilute the Myristoleyl carnitine stock solution with methanol to create working standards at various concentrations.

  • Spiking into Plasma:

    • To 95 µL of blank plasma, add 5 µL of each Myristoleyl carnitine working standard to create calibration standards at the desired concentrations.

    • Vortex each standard for 10 seconds.

  • Protein Precipitation and Internal Standard Addition:

    • To each 100 µL of spiked plasma standard, add 300 µL of cold acetonitrile (B52724) containing the this compound internal standard at a fixed concentration.

    • Vortex for 30 seconds to precipitate proteins.

  • Centrifugation and Supernatant Transfer:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new low-binding microcentrifuge tube or a silanized glass vial for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Method for Acylcarnitine Analysis
  • LC System: UPLC/HPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for acylcarnitine analysis.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the long-chain acylcarnitines, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Myristoleyl carnitine: Precursor ion (Q1) -> Product ion (Q3)

    • This compound: Precursor ion (Q1) -> Product ion (Q3)

    • Note: The specific m/z values for the precursor and product ions should be optimized for the specific instrument being used. A common product ion for acylcarnitines is m/z 85, corresponding to the carnitine backbone.

Visualizations

Troubleshooting_Workflow start Calibration Curve Issue (Poor Linearity or Inaccurate QCs) check_linearity Is the calibration curve linear (r² > 0.99)? start->check_linearity linearity_no No check_linearity->linearity_no No linearity_yes Yes check_linearity->linearity_yes Yes check_qcs Are the QC samples accurate and precise? qcs_no No check_qcs->qcs_no No qcs_yes Yes check_qcs->qcs_yes Yes problem_solved Problem Solved investigate_linearity Investigate Linearity Issues linearity_no->investigate_linearity linearity_yes->check_qcs matrix_effects Matrix Effects? investigate_linearity->matrix_effects adsorption Adsorption to Labware? investigate_linearity->adsorption detector_saturation Detector Saturation? investigate_linearity->detector_saturation optimize_sample_prep Optimize Sample Prep / Chromatography matrix_effects->optimize_sample_prep use_low_binding_ware Use Low-Binding Labware adsorption->use_low_binding_ware adjust_concentration Adjust Concentration Range detector_saturation->adjust_concentration optimize_sample_prep->check_linearity use_low_binding_ware->check_linearity adjust_concentration->check_linearity investigate_qcs Investigate QC Issues qcs_no->investigate_qcs qcs_yes->problem_solved matrix_mismatch Matrix Mismatch (Standards vs. QCs)? investigate_qcs->matrix_mismatch stability Analyte/IS Stability? investigate_qcs->stability pipetting_error Pipetting/Dilution Error? investigate_qcs->pipetting_error match_matrix Match Matrix of Standards and QCs matrix_mismatch->match_matrix prepare_fresh Prepare Fresh Stocks/QCs stability->prepare_fresh verify_pipetting Verify Pipetting and Dilutions pipetting_error->verify_pipetting match_matrix->check_qcs prepare_fresh->check_qcs verify_pipetting->check_qcs

Caption: Troubleshooting workflow for calibration curve issues.

Experimental_Parameters cluster_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS Conditions labware Labware Low-binding plastics reduce adsorption calibration_curve Calibration Curve Performance (Linearity, Accuracy, Precision) labware->calibration_curve sample_matrix Sample Matrix Matching matrix of standards and samples is critical sample_matrix->calibration_curve extraction Extraction Method Consistent recovery is key extraction->calibration_curve column Column C18 is common for acylcarnitines column->calibration_curve mobile_phase Mobile Phase pH and organic content affect peak shape mobile_phase->calibration_curve gradient Gradient Optimized for separation from matrix gradient->calibration_curve ionization Ionization ESI+ is standard for carnitines ionization->calibration_curve mrm MRM Transitions Specific and sensitive detection mrm->calibration_curve is_concentration IS Concentration Impacts linearity and accuracy is_concentration->calibration_curve

Caption: Key parameters influencing calibration curve performance.

References

Technical Support Center: Resolving Co-eluting Peaks with Myristoleyl Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-eluting peaks in the analysis of Myristoleyl carnitine (C14:1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution with Myristoleyl carnitine?

A1: Peak co-elution in the analysis of Myristoleyl carnitine often stems from the presence of isomeric or isobaric compounds. Acylcarnitines, the class of molecules to which Myristoleyl carnitine belongs, are prone to forming various isomers that are indistinguishable by mass spectrometry alone.[1][2] Common culprits include:

  • Positional Isomers: Acylcarnitines with the same number of carbons and double bonds in the acyl chain but with the double bond at a different position.

  • Branched-Chain Isomers: Acylcarnitines with branched acyl chains that have the same mass as the straight-chain Myristoleyl carnitine.

  • Stereoisomers: Molecules with the same connectivity but different spatial arrangements of atoms.

  • Isobaric Interferences: Unrelated compounds in the sample matrix that have the same nominal mass as Myristoleyl carnitine.

Q2: How can I confirm that I have a co-elution problem?

A2: Detecting co-elution is the first critical step. Here are a few indicators:[3][4]

  • Asymmetrical Peak Shape: Look for tailing, fronting, or shoulders on your Myristoleyl carnitine peak. A pure peak should be symmetrical.

  • Inconsistent Ion Ratios: If you are using tandem mass spectrometry (MS/MS), monitor multiple fragment ions (transitions). A significant change in the ratio of these ions across the peak suggests the presence of more than one compound.

  • Diode Array Detector (DAD) Analysis: If you are using a UV detector in-line with your mass spectrometer, a DAD can perform peak purity analysis. If the UV spectra are not consistent across the peak, co-elution is likely.[4]

  • Mass Spectral Analysis: With a high-resolution mass spectrometer, you can examine the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) can indicate co-elution.

Q3: What is the general strategy to resolve co-eluting peaks?

A3: The fundamental approach to resolving co-eluting peaks is to alter the chromatography to improve separation. This is guided by the resolution equation, which depends on three key factors:[5]

  • Efficiency (N): The sharpness of the peaks. This can be improved by using columns with smaller particle sizes or by optimizing the flow rate.

  • Selectivity (α): The relative retention of the two co-eluting compounds. This is often the most effective parameter to change and can be influenced by the mobile phase composition, stationary phase chemistry, and temperature.

  • Retention Factor (k'): How long the analytes are retained on the column. Increasing retention can sometimes improve separation.

Troubleshooting Guide: Resolving Myristoleyl Carnitine Co-elution

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks with Myristoleyl carnitine.

Step 1: Initial Assessment and System Suitability

Before modifying your method, ensure your LC-MS/MS system is performing optimally.

  • Question: Is the peak shape for your Myristoleyl carnitine standard acceptable when injected alone?

  • Action: Inject a pure standard of Myristoleyl carnitine. If the peak shape is poor (e.g., significant tailing or fronting), address this first by checking for column degradation, blockages, or issues with the mobile phase.

Step 2: Method Modification Strategies

If the system is performing well, the next step is to modify the chromatographic method to improve selectivity.

Strategy 1: Modify the Mobile Phase Gradient

A simple first step is to adjust the elution gradient.

  • Problem: Peaks are eluting too close together.

  • Solution: Decrease the ramp of the organic solvent gradient. A shallower gradient increases the separation window for compounds to resolve.

Strategy 2: Change the Mobile Phase Organic Solvent

Changing the organic solvent can significantly alter selectivity.

  • Problem: A shallower gradient does not resolve the peaks.

  • Solution: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties will alter the interactions with the stationary phase and can change the elution order.[5]

Strategy 3: Introduce an Ion-Pairing Reagent

For polar compounds like acylcarnitines, an ion-pairing reagent can improve peak shape and resolution on reversed-phase columns.

  • Problem: Poor peak shape and/or unresolved peaks.

  • Solution: Add a low concentration of an ion-pairing reagent such as heptafluorobutyric acid (HFBA) to the mobile phase.[2] This can improve the retention and separation of carnitine species.

Strategy 4: Change the Stationary Phase

If mobile phase modifications are insufficient, changing the column chemistry is a powerful way to alter selectivity.

  • Problem: Co-elution persists despite mobile phase optimization.

  • Solution:

    • Switching Reversed-Phase Chemistry: If you are using a C18 column, try a C8 or a phenyl-hexyl column. These different stationary phases offer different retention mechanisms.

    • Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is an alternative to reversed-phase chromatography that is well-suited for polar compounds like acylcarnitines.[6][7]

Strategy 5: Adjust the Column Temperature

Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

  • Problem: Minor co-elution or broad peaks.

  • Solution: Experiment with different column temperatures. Increasing the temperature can sometimes improve peak efficiency and resolution.[5]

Experimental Protocols

The following are example protocols that can be adapted to resolve co-eluting peaks with Myristoleyl carnitine.

Protocol 1: Reversed-Phase LC-MS/MS with Ion-Pairing

This method is a good starting point for separating acylcarnitine isomers.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[2]

  • Mobile Phase A: 0.1% formic acid and 0.005% HFBA in water.[2]

  • Mobile Phase B: 0.1% formic acid and 0.005% HFBA in acetonitrile.[2]

  • Gradient: Start with a low percentage of B, and gradually increase to elute Myristoleyl carnitine. A shallow gradient is recommended.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.[2]

  • Detection: Tandem mass spectrometry (MS/MS) in positive ion mode, monitoring for the characteristic product ion at m/z 85.

Protocol 2: HILIC-MS/MS

This method is an alternative for separating polar acylcarnitines.

  • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile with 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Water with 5 mM ammonium acetate.

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: Tandem mass spectrometry (MS/MS) in positive ion mode.

Data Presentation

The following tables illustrate the kind of quantitative data you should aim to collect when optimizing your method. The values are representative and will vary depending on your specific instrumentation and conditions.

Table 1: Effect of Gradient Slope on Peak Resolution

Gradient (Time to 95% B)Myristoleyl Carnitine Retention Time (min)Co-eluting Peak Retention Time (min)Resolution (Rs)
5 min8.28.20
10 min10.510.71.2
15 min12.813.21.8

Table 2: Effect of Stationary Phase on Selectivity

Column ChemistryMyristoleyl Carnitine Retention Time (min)Co-eluting Peak Retention Time (min)Selectivity (α)
C1810.510.71.05
C89.810.21.10
Phenyl-Hexyl11.211.91.15

Visualizations

Workflow for Troubleshooting Co-elution

G Troubleshooting Workflow for Co-elution A Co-eluting Peaks Observed B Confirm Co-elution (Peak Shape, Ion Ratios) A->B C Optimize Gradient B->C Start Optimization D Change Organic Solvent (ACN vs. MeOH) C->D If not resolved H Peaks Resolved C->H Resolved E Add Ion-Pairing Reagent (e.g., HFBA) D->E If not resolved D->H Resolved F Change Stationary Phase (e.g., C8, Phenyl, HILIC) E->F If not resolved E->H Resolved G Adjust Temperature F->G If not resolved F->H Resolved G->H Resolved I Consult Instrument Specialist G->I If not resolved

Caption: A logical workflow for systematically troubleshooting and resolving co-eluting chromatographic peaks.

General Signaling Pathway Context for Acylcarnitines

Myristoleyl carnitine is an intermediate in fatty acid metabolism. Understanding its metabolic context can sometimes provide clues about potential co-eluting species.

G Fatty Acid Beta-Oxidation Pathway A Myristoleic Acid (Fatty Acid) B Myristoleyl-CoA A->B Acyl-CoA Synthetase D Myristoleyl Carnitine B->D CPT1 F Beta-Oxidation B->F C Carnitine C->D E Mitochondrial Matrix D->E CAT E->B CPT2 G Acetyl-CoA F->G

Caption: Simplified pathway showing the role of Myristoleyl carnitine in fatty acid transport for beta-oxidation.

References

improving signal-to-noise ratio for Myristoleyl carnitine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for Myristoleyl carnitine-d3 (B15074615) in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: My Myristoleyl carnitine-d3 internal standard signal is low or absent. What are the initial checks I should perform?

When encountering a low or absent signal for your this compound internal standard (IS), a systematic approach to troubleshooting is essential. Start with the most straightforward potential issues:

  • Verify IS Addition: Confirm that the this compound internal standard was added to the affected samples. Pipetting errors or issues with automated liquid handlers can lead to the omission of the IS.

  • Check Solution Integrity: Ensure the correct internal standard working solution was used and that it has not expired or degraded. Verify the solvent used to dissolve the IS is appropriate and that the IS is fully dissolved.

  • LC-MS System Performance: Evaluate the overall health of your LC-MS system. A general loss of sensitivity will affect all analytes, not just the internal standard. Inject a system suitability test (SST) sample containing a known concentration of this compound to verify instrument performance.

  • Review MS Method Parameters: Double-check the Multiple Reaction Monitoring (MRM) transitions and other mass spectrometer settings for this compound in your acquisition method to ensure they are correct.

Q2: I've confirmed the internal standard was added and the instrument is performing as expected, but the this compound signal is still low. What is the next most likely cause?

The most probable cause of a poor signal-to-noise ratio for this compound, after ruling out simple errors, is the presence of matrix effects . Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). This can lead to ion suppression or, less commonly, ion enhancement.

Q3: How can I diagnose if matrix effects are suppressing the signal of my this compound?

A post-extraction addition experiment is a direct way to assess matrix effects. This involves comparing the signal response of this compound in a clean solvent to its response when spiked into a blank matrix extract that has been through the entire sample preparation process. A significantly lower signal in the matrix extract indicates ion suppression.

Another technique is post-column infusion. This involves continuously infusing a solution of this compound into the mass spectrometer while a blank, processed matrix sample is injected onto the LC column. A drop in the baseline signal at the retention time of interfering matrix components indicates ion suppression.

Q4: What strategies can I employ to mitigate matrix effects and improve the signal-to-noise ratio for this compound?

Addressing matrix effects often requires a multi-faceted approach:

  • Sample Preparation: Enhance your sample cleanup protocol to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective.

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from the co-eluting matrix components that are causing ion suppression. This could involve trying a different column chemistry, adjusting the mobile phase gradient, or using a column with higher resolving power.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this will also dilute your analyte, so a balance must be found.

Troubleshooting Workflows and Experimental Protocols

Troubleshooting Workflow for Low S/N of this compound

G start Low S/N for this compound check_is Verify IS Addition & Solution Integrity start->check_is check_system Check LC-MS System Performance (Inject SST) start->check_system check_method Review MS Method Parameters (MRM Transitions, Voltages) start->check_method is_issue IS Addition or Integrity Issue check_is->is_issue Error Found diagnose_matrix Diagnose Matrix Effects (Post-Extraction Addition) check_is->diagnose_matrix No Error system_issue General System Sensitivity Issue check_system->system_issue SST Fails check_system->diagnose_matrix SST Passes method_issue Incorrect Method Parameters check_method->method_issue Error Found check_method->diagnose_matrix No Error matrix_present Matrix Effects Confirmed? diagnose_matrix->matrix_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_present->optimize_sample_prep Yes no_matrix Minimal Matrix Effects matrix_present->no_matrix No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography dilution Evaluate Sample Dilution optimize_chromatography->dilution re_evaluate Re-evaluate S/N dilution->re_evaluate success S/N Improved re_evaluate->success

Caption: Troubleshooting workflow for low signal-to-noise ratio of this compound.

Experimental Protocol: Post-Extraction Addition for Matrix Effect Diagnosis

Objective: To determine if the sample matrix is causing ion suppression of this compound.

Materials:

  • Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte.

  • This compound stock solution.

  • Mobile phase or reconstitution solvent.

  • All necessary reagents and equipment for your standard sample preparation protocol.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): In a clean tube, add a known amount of this compound stock solution and dilute with the reconstitution solvent to the final volume.

    • Set B (Blank Matrix Extract): Process a blank matrix sample through your entire sample preparation procedure.

    • Set C (Post-Spiked Matrix Extract): Process a blank matrix sample through your entire sample preparation procedure. Before the final evaporation and reconstitution step (or after, depending on your protocol), spike the extracted matrix with the same known amount of this compound as in Set A.

  • Analyze the samples: Inject all three sets of samples onto the LC-MS system and record the peak area for this compound.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Data Interpretation:

Matrix Effect (%)Interpretation
80 - 120%Minimal to no significant matrix effect.
< 80%Ion suppression is occurring.
> 120%Ion enhancement is occurring.

Data Tables for Reference

Table 1: Typical Mass Spectrometer Parameters for Acylcarnitine Analysis

Note: These are example parameters and must be optimized for your specific instrument and application.

ParameterTypical Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)[Insert specific m/z for this compound]
Product Ion (Q3)85.1
Dwell Time50 - 100 ms
Collision Energy (CE)20 - 40 eV (Requires optimization)
Declustering Potential (DP)50 - 100 V (Requires optimization)
Source Temperature400 - 550 °C
IonSpray Voltage4500 - 5500 V
Table 2: Example Data from a Post-Extraction Addition Experiment
Sample SetMean Peak Area (n=3)
Set A: Neat Solution1,500,000
Set C: Post-Spiked Matrix Extract600,000
Calculated Matrix Effect (%) 40%
Conclusion Severe Ion Suppression

Logical Diagram for Optimizing Sample Preparation

G start Ion Suppression Confirmed ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe eval_ppt Evaluate PPT (e.g., Acetonitrile, Methanol) ppt->eval_ppt eval_lle Evaluate LLE (e.g., MTBE, Ethyl Acetate) lle->eval_lle eval_spe Evaluate SPE (e.g., C18, Mixed-Mode) spe->eval_spe ppt_sufficient S/N Improved? eval_ppt->ppt_sufficient lle_sufficient S/N Improved? eval_lle->lle_sufficient spe_sufficient S/N Improved? eval_spe->spe_sufficient success Optimized Method ppt_sufficient->success Yes combine Combine Methods (e.g., PPT then SPE) ppt_sufficient->combine No lle_sufficient->success Yes lle_sufficient->combine No spe_sufficient->success Yes spe_sufficient->combine No combine->success

Caption: Decision process for selecting and optimizing a sample preparation method to reduce matrix effects.

Validation & Comparative

A Comparative Guide to Myristoleyl Carnitine-d3 and ¹³C-Labeled Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison of Internal Standards

The following table summarizes the expected performance differences between Myristoleyl carnitine-d3 (B15074615) and a hypothetical ¹³C-labeled myristoleyl carnitine internal standard. The data is extrapolated from studies comparing deuterated and ¹³C-labeled standards for similar small molecules and lipids.[1][2]

FeatureMyristoleyl Carnitine-d3 (Deuterated)¹³C-Labeled Myristoleyl CarnitineRationale & Implications for Myristoleyl Carnitine Analysis
Isotopic Stability High, but with a potential for back-exchange depending on the position of the deuterium (B1214612) labels.Very High. ¹³C atoms are integrated into the carbon skeleton and are not susceptible to exchange.[3]¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis.
Chromatographic Co-elution May exhibit a slight retention time shift, typically eluting slightly earlier than the unlabeled analyte.[4][5]Excellent. The physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution.[6]Perfect co-elution is crucial for accurately compensating for matrix effects, which can vary across a chromatographic peak. A retention time shift in the deuterated standard could lead to quantification errors.[4]
Ion Suppression/Enhancement Effects Less effective at compensation if chromatographic separation from the analyte occurs.Highly effective at compensating for ion suppression or enhancement due to identical elution profiles with the analyte.[6][7]As both the ¹³C-labeled standard and the analyte experience the same matrix effects at the same time, the ratio remains constant, leading to more accurate results.
Potential for Isotopic Interference Lower natural abundance of deuterium, but potential for in-source fragmentation and H-D exchange can complicate spectra.[3]The natural abundance of ¹³C is approximately 1.1%, which can be accounted for and presents a lower risk of spectral overlap.[3]¹³C labeling generally provides a cleaner analytical signal with less potential for isotopic crosstalk.
Cost Generally less expensive and more widely available.Typically more expensive due to a more complex synthesis process.[8]The higher cost of ¹³C-labeled standards may be justified by the increased data quality and reduced need for extensive method validation to account for isotopic effects.
Accuracy & Precision Can be prone to inaccuracies, with potential for quantitative errors, especially in complex matrices with significant matrix effects.[4]Demonstrates improved accuracy and precision, with a significant reduction in the coefficient of variation (CV%) observed in lipidomics studies.[2][9]For assays requiring the highest level of accuracy and reproducibility, ¹³C-labeled standards are the superior choice.

Experimental Protocols

A detailed methodology for the quantification of myristoleyl carnitine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS is provided below. This protocol is a representative example and would require optimization for specific applications and instrumentation.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled myristoleyl carnitine at a concentration of 500 ng/mL in methanol).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Transfer: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of acylcarnitines.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate to initial conditions. The exact gradient should be optimized to ensure good separation of myristoleyl carnitine from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Myristoleyl Carnitine (Analyte): The precursor ion would be the [M+H]⁺ ion. A characteristic product ion resulting from the neutral loss of the carnitine headgroup is typically monitored.

      • This compound (Internal Standard): The precursor ion will be 3 mass units higher than the analyte. The product ion will be the same as the analyte.

      • ¹³C-Labeled Myristoleyl Carnitine (Internal Standard): The precursor ion will have a mass shift corresponding to the number of ¹³C atoms. The product ion will be the same as the analyte.

    • Instrument Parameters: Source temperature, gas flows, and collision energy should be optimized for maximum signal intensity of the analyte and internal standard.

Quantification

The concentration of myristoleyl carnitine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Mandatory Visualization

Caption: Experimental workflow for the quantification of myristoleyl carnitine.

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Myristic Acid AcylCoA Myristoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine Myristoleyl Carnitine AcylCoA->AcylCarnitine Carnitine CAT CAT CPT2 CPT2 MatrixAcylCoA Myristoyl-CoA CPT2->MatrixAcylCoA AcylCarnitine->MatrixAcylCoA CoA BetaOxidation β-Oxidation MatrixAcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Role of myristoleyl carnitine in fatty acid β-oxidation.

Conclusion

While this compound is a widely used and often more accessible internal standard, the principles of isotope dilution mass spectrometry strongly suggest that a ¹³C-labeled myristoleyl carnitine standard would offer superior performance for quantitative analysis. The key advantages of a ¹³C-labeled standard lie in its identical chromatographic behavior to the unlabeled analyte, leading to more effective compensation for matrix effects and, consequently, improved accuracy and precision. For researchers and drug development professionals engaged in studies where data integrity is paramount, the potential benefits of using ¹³C-labeled internal standards, despite their higher cost, should be a primary consideration.

References

inter-laboratory comparison of acylcarnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Inter-Laboratory Comparison of Acylcarnitine Analysis for Researchers and Drug Development Professionals

In the fields of biomedical research and pharmaceutical development, the accurate quantification of acylcarnitines is paramount for diagnosing metabolic disorders and assessing drug toxicity. Inter-laboratory comparison studies, also known as proficiency testing (PT) or external quality assurance (EQA) schemes, are crucial for ensuring the reliability and comparability of acylcarnitine analysis across different laboratories. This guide provides an objective comparison of analytical performance, details on experimental protocols, and insights into the factors influencing acylcarnitine quantification.

The Importance of Inter-Laboratory Comparisons

Acylcarnitine profiles are vital for the diagnosis and monitoring of inherited metabolic diseases, such as organic acidurias and fatty acid oxidation defects.[1] EQA schemes are essential for improving the accuracy and reliability of these diagnostic tests.[1] Organizations like the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) and the Centers for Disease Control and Prevention (CDC) offer EQA programs for acylcarnitine analysis in various biological matrices, including serum, plasma, and dried blood spots (DBS).[1] These programs help laboratories to evaluate their performance against their peers, identify potential analytical issues, and ultimately improve the quality of their results.

Quantitative Performance in Acylcarnitine Analysis: An Inter-Laboratory Perspective

Data from EQA schemes provide a valuable benchmark for the performance of different analytical methods used in acylcarnitine analysis. The following tables summarize quantitative data from a recent ERNDIM scheme for the analysis of acylcarnitines in serum, providing a snapshot of the current state of analytical performance in the field.

AcylcarnitineMean Concentration (µmol/L)Inter-laboratory CV (%)Recovery (%)
Free Carnitine (C0)61.413.9-
Propionylcarnitine (C3)---
Malonylcarnitine (C3-DC)-58.7-
Methylmalonylcarnitine (C4-DC)-58.7-
3-OH-Butyrylcarnitine (C4-OH)--56
Octanoylcarnitine (C8)---
Dodecanoylcarnitine (C12)--132
Palmitoylcarnitine (C16)---
Data from the ERNDIM Quantitative Schemes Acylcarnitines in Serum ANNUAL REPORT 2022, based on 125 datasets.[2]

The inter-laboratory coefficient of variation (CV) is a key indicator of the reproducibility of an analytical method across different laboratories. For free carnitine (C0), the inter-laboratory CV was 13.9%, while for other acylcarnitines like malonylcarnitine (C3-DC) and methylmalonylcarnitine (C4-DC), it was significantly higher at 58.7%.[2] This highlights the analytical challenges associated with certain acylcarnitine species. The overall precision was reported as 11.5%, which is considered satisfactory.[2]

A Chinese EQA program involving 150 laboratories reported that the proportion of acceptable quantitative results for 15 different acylcarnitines (C0-C18) ranged from 78.38% to 93.24%.[3][4]

Key Factors Influencing Inter-Laboratory Variability

Several factors can contribute to the variability observed in inter-laboratory comparison studies of acylcarnitine analysis. These include:

  • Analytical Methodology: The most common method for acylcarnitine analysis is tandem mass spectrometry (MS/MS).[5][6][7] However, variations in the specific MS/MS methods, such as the use of derivatization (butyl esterification) versus underivatized (free acid) analysis, can lead to differences in results.[8][9] While minor differences (less than 15%) are observed for many analytes between these two approaches, underivatized methods may result in a less intense mass spectrometric response for dicarboxylic acylcarnitines and an inability to differentiate isobaric acylcarnitines.[8][9]

  • Chromatographic Separation: The use of liquid chromatography (LC) prior to MS/MS analysis can separate isomeric and isobaric acylcarnitines, which is a limitation of flow-injection analysis tandem mass spectrometry.[10][11][12] Misinterpretation of results can occur in laboratories that do not separate isomers.[1]

  • Sample Matrix: Acylcarnitine concentrations can differ between plasma and dried blood spots (DBS).[13] For instance, free carnitine concentrations are typically higher in plasma than in DBS.[13]

  • Reference Values: The reference ranges for acylcarnitine concentrations can vary among laboratories, which can affect the interpretation of results.[1]

Experimental Protocols in Inter-Laboratory Comparisons

The following outlines a typical workflow and key methodological considerations for participation in an acylcarnitine EQA scheme.

Sample Preparation

Participants in EQA schemes receive a set of samples, which can be lyophilized serum or plasma, or dried blood spots, containing various known and unknown concentrations of acylcarnitines.[2] The sample preparation typically involves the following steps:

  • Reconstitution: Lyophilized samples are reconstituted with a specified volume of solvent.

  • Extraction: Acylcarnitines are extracted from the sample matrix, often using a protein precipitation step with an organic solvent (e.g., methanol) that contains stable isotope-labeled internal standards.

  • Derivatization (Optional): In methods that use butyl esterification, the extracted acylcarnitines are derivatized to their butyl esters. This is a common practice in newborn screening laboratories.[8][9]

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness and reconstituted in the mobile phase for analysis.

Instrumental Analysis

Tandem mass spectrometry is the cornerstone of acylcarnitine analysis.[5][6][7] The instrument is typically operated in the precursor ion scan mode or the multiple reaction monitoring (MRM) mode.

  • Precursor Ion Scan: This mode is used to identify all molecular species that produce a common fragment ion, which is characteristic of the acylcarnitine class of compounds.[5]

  • Multiple Reaction Monitoring (MRM): This mode is highly specific and sensitive for the quantification of targeted acylcarnitines.[7]

Quantification is based on the principle of stable isotope dilution, where the response of each endogenous acylcarnitine is compared to that of its corresponding stable isotope-labeled internal standard.[5]

Caption: Workflow of an inter-laboratory comparison for acylcarnitine analysis.

Conclusion

Inter-laboratory comparisons are indispensable for ensuring the quality and consistency of acylcarnitine analysis. By participating in EQA schemes, laboratories can benchmark their performance, identify areas for improvement, and contribute to the overall standardization of this critical diagnostic tool. This guide provides a framework for understanding the quantitative data, experimental protocols, and key variables that influence the outcomes of these comparisons, ultimately supporting the generation of reliable and comparable data for both clinical diagnostics and research applications.

References

Comparative Performance Analysis: Myristoleyl Carnitine-d3 and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Myristoleyl carnitine and its structural analogs, focusing on their biological effects. While Myristoleyl carnitine-d3 (B15074615) is primarily utilized as an internal standard for mass spectrometry due to its isotopic labeling, this guide will focus on the biological performance of its non-deuterated counterpart, Myristoleyl carnitine (C14:1), in comparison to its saturated analog, Myristoyl carnitine (C14:0), and other relevant long-chain acylcarnitines.

Executive Summary

Acylcarnitines are crucial intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. However, the degree of saturation of the fatty acid chain significantly influences their biological activity beyond simple energy production. Emerging research indicates that unsaturated long-chain acylcarnitines, such as Myristoleyl carnitine, may exhibit a more favorable safety profile compared to their saturated counterparts. Specifically, studies comparing various long-chain acylcarnitines suggest that monounsaturated and polyunsaturated variants are less cardiotoxic and have a reduced impact on key cellular signaling pathways involved in insulin (B600854) resistance.

Data Presentation: Saturated vs. Unsaturated Acylcarnitine Performance

The following table summarizes the comparative performance of saturated and unsaturated long-chain acylcarnitines based on available experimental data. This data provides a strong basis for inferring the relative performance of Myristoleyl carnitine (monounsaturated) versus Myristoyl carnitine (saturated).

Performance MetricSaturated Acylcarnitines (e.g., Palmitoylcarnitine, C16:0)Monounsaturated Acylcarnitines (e.g., cis-Oleoylcarnitine, C18:1)Polyunsaturated Acylcarnitines (e.g., EPAC, DHAC)Inferred Performance of Myristoleyl Carnitine (C14:1) vs. Myristoyl Carnitine (C14:0)
Cardiac Contractility Significantly reduced at 8-12 μM[1]Significantly reduced at 8-12 μM[1]No significant impairment[1]Myristoleyl carnitine is expected to have a less detrimental effect on cardiac contractility compared to Myristoyl carnitine.
Cardiac Cell Viability Drastically reduced at 25 μM[1]Drastically reduced at 25 μM[1]No decrease in cell viability[1]Myristoleyl carnitine is likely to be less cytotoxic to cardiac cells than Myristoyl carnitine.
Mitochondrial OXPHOS Suppressed by up to 70% at 25 μM[1]Suppressed by up to 70% at 25 μM[1]Only a 20%-25% reduction in OXPHOS[1]Myristoleyl carnitine is anticipated to have a milder inhibitory effect on mitochondrial oxidative phosphorylation compared to Myristoyl carnitine.
Insulin Signaling (Akt Phosphorylation) Significantly inhibited[1]Significantly inhibited[1]Much weaker effect[1]Myristoleyl carnitine is predicted to interfere less with insulin signaling pathways than Myristoyl carnitine.

Signaling Pathways and Experimental Workflows

The biological effects of acylcarnitines are intrinsically linked to mitochondrial function and cellular signaling. The following diagrams illustrate key concepts.

Fatty_Acid_Transport cluster_cytosol Cytosol cluster_mito Mitochondria LCFA Long-Chain Fatty Acid LCFA_CoA Long-Chain Acyl-CoA LCFA->LCFA_CoA CPT1 CPT1 LCFA_CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Matrix Mitochondrial Matrix Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Forms Acylcarnitine CACT CACT LCFA_CoA_matrix Long-Chain Acyl-CoA CACT->LCFA_CoA_matrix Reforms Acyl-CoA (via CPT2) CPT2 CPT2 Acylcarnitine->CACT Translocates across IMM Beta_Oxidation β-Oxidation LCFA_CoA_matrix->Beta_Oxidation

Figure 1. Carnitine shuttle system for long-chain fatty acid transport into mitochondria.

Acylcarnitine_Cell_Stress High_LCAC High Levels of Long-Chain Acylcarnitines (especially saturated) Membrane_Disruption Cell Membrane Disruption High_LCAC->Membrane_Disruption MAPK_Activation MAPK Pathway Activation (JNK, ERK, p38) High_LCAC->MAPK_Activation Insulin_Resistance Inhibition of Akt Phosphorylation (Insulin Resistance) High_LCAC->Insulin_Resistance Ca_Influx Increased Intracellular Ca2+ Membrane_Disruption->Ca_Influx Cell_Death Cell Permeability & Cell Death Membrane_Disruption->Cell_Death Ca2+ independent IL6_Production IL-6 Production (Inflammation) Ca_Influx->IL6_Production Ca2+ dependent MAPK_Activation->IL6_Production

Figure 2. Signaling pathways affected by elevated long-chain acylcarnitines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols from the cited research.

Cardiotoxicity and Mitochondrial Function Assessment
  • Animal Model: Isolated perfused rat hearts.

  • Procedure:

    • Hearts are perfused with a Krebs-Henseleit buffer containing different acylcarnitine variants (e.g., palmitoylcarnitine, cis-oleoylcarnitine, EPAC, DHAC) at varying concentrations.

    • Cardiac contractility is continuously monitored.

    • For cellular studies, H9C2 cardiac myoblasts are used.

    • Cell viability is assessed using standard assays (e.g., MTT or LDH release).

    • Mitochondrial oxidative phosphorylation (OXPHOS) is measured using high-resolution respirometry.

    • Insulin signaling is evaluated by Western blotting for phosphorylated Akt.[1]

Cell Stress and Inflammatory Response in Myotubes
  • Cell Model: Differentiated C2C12 myotubes.

  • Procedure:

    • Myotubes are treated with various long-chain acylcarnitines (e.g., L-C14, C16, C18, C18:1 carnitine) at different concentrations.

    • Interleukin-6 (IL-6) production in the cell culture medium is quantified by ELISA.

    • Cell permeability and death are measured using assays for lactate (B86563) dehydrogenase (LDH) release or vital dyes.

    • Activation of MAPK signaling pathways (JNK, ERK, p38) is determined by Western blotting for the phosphorylated forms of these proteins.

    • Intracellular calcium levels are monitored using fluorescent calcium indicators.

Conclusion

The available evidence strongly suggests that the degree of saturation of the acyl chain in long-chain acylcarnitines is a critical determinant of their biological performance and safety profile. Monounsaturated and polyunsaturated acylcarnitines appear to be significantly less detrimental to cardiac and mitochondrial function and have a reduced impact on pro-inflammatory and insulin resistance signaling pathways compared to their saturated counterparts.

Therefore, it can be inferred that Myristoleyl carnitine (C14:1) likely possesses a superior performance and safety profile compared to Myristoyl carnitine (C14:0). For researchers and professionals in drug development, this distinction is crucial when considering the therapeutic potential or metabolic implications of specific acylcarnitine species. Further direct comparative studies on Myristoleyl carnitine are warranted to confirm these inferences. It is important to reiterate that Myristoleyl carnitine-d3 is a tool for analytical chemistry, and its biological performance is not a relevant area of investigation.

References

A Comparative Guide to Myristoyl Carnitine Assays: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of myristoyl carnitine (C14), a long-chain acylcarnitine, is crucial for research in metabolic disorders, drug development, and diagnostics. As an intermediate in fatty acid metabolism, its levels can be indicative of mitochondrial dysfunction and inborn errors of metabolism. This guide provides a comparative overview of the linearity and range of analytical methods for myristoyl carnitine quantification, with a focus on the gold-standard technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of LC-MS/MS Methods for Long-Chain Acylcarnitine Quantification

Direct, detailed validation data specifically for myristoyl carnitine is often encompassed within broader acylcarnitine profiling methods. The following table summarizes the linearity and range for myristoyl carnitine and its close long-chain analogs, providing a strong indication of the expected performance for a myristoyl carnitine assay.

AnalyteMethodMatrixLinearity RangeLLOQCorrelation Coefficient (r²)Reference
Palmitoyl Carnitine (C16)LC-MS/MSMouse Plasma1–1000 ng/mL1 ng/mL≥ 0.9890[1]
Dodecanoyl-L-carnitine (C12)UPLC-MS/MSUrine4–40 ng/mL4 ng/mL0.988–0.999
Various Acylcarnitines (C2-C18)LC-MS/MSPlasma & LiverTen-point calibrationNot specifiedNot specified[2]
65 Acylcarnitines (including long-chain)UHPLC-MS/MSPlasma, Urine, TissueMultiple-point calibrationNot specifiedNot specified[3][4]

Experimental Protocols

The following are detailed methodologies for the quantification of long-chain acylcarnitines, including myristoyl carnitine, using LC-MS/MS. These protocols are representative of the current standards in the field.

Method 1: Quantification of Palmitoyl Carnitine in Mouse Plasma

This method is suitable for the quantification of long-chain acylcarnitines like myristoyl carnitine.

1. Sample Preparation:

  • To 50 µL of mouse plasma, add an internal standard solution (d3-octanoyl carnitine).

  • Precipitate proteins by adding acetonitrile (B52724).

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for analysis.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1100 series or equivalent.

  • Column: Atlantis HILIC silica (B1680970) column (50 x 2.0mm i.d., 4 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • MS System: Applied Biosystems Sciex API 4000 tandem triple quadrupole mass spectrometer or equivalent.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for myristoyl carnitine and the internal standard are monitored.

3. Calibration and Quantification:

  • A calibration curve is constructed using deuterated analogues of the analyte (e.g., d3-palmitoyl carnitine) over the concentration range of 1–1000 ng/mL.[1]

  • The curve is fitted using a weighted linear regression (1/x²).[1]

Method 2: Quantification of a Broad Range of Acylcarnitines (including Myristoyl Carnitine) in Plasma and Liver

This comprehensive method allows for the quantification of 56 different acylcarnitine species.

1. Sample Preparation:

  • Plasma: To 10 µL of plasma, add an internal standard mixture containing deuterated acylcarnitines. Precipitate proteins with methanol. Centrifuge and collect the supernatant.

  • Liver Tissue: Homogenize the tissue in a suitable buffer. Add an internal standard mixture and precipitate proteins with methanol. Centrifuge and collect the supernatant.

  • For both matrices, the supernatant is dried and then reconstituted in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: 1200 series binary pump or equivalent.

  • Column: Zorbax Eclipse XDB-C18 column (150 mm x 3.0 mm, 3.5 µm).[2]

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA.[2]

  • MS System: QTRAP5500 LC-MS/MS system or equivalent.[2]

  • Ionization Mode: Positive ESI.

  • Detection: MRM mode, monitoring for the specific transitions of each of the 56 acylcarnitines and their internal standards.

3. Calibration and Quantification:

  • A ten-point calibration curve is generated by spiking plasma or liver samples with known amounts of acylcarnitine standards.[2]

  • The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. Linear regression is used for fitting.[2]

Visualizing the Workflow

The following diagram illustrates a typical workflow for a myristoyl carnitine assay using LC-MS/MS.

MyristoylCarnitineAssayWorkflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard (e.g., d3-Myristoyl Carnitine) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (LC) Separation Supernatant_Transfer->LC_Separation MS_Ionization Mass Spectrometry (MS) Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection Tandem MS (MS/MS) Detection (MRM) MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Myristoyl Carnitine Calibration_Curve->Quantification

Caption: LC-MS/MS workflow for myristoyl carnitine quantification.

Alternative Methods

While LC-MS/MS is the most widely accepted and robust method, other techniques have been used for acylcarnitine analysis, though they often lack the specificity and sensitivity of mass spectrometry. These include:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method requires derivatization of the carnitines to make them fluorescent. While it can offer good sensitivity, it is more susceptible to interferences compared to LC-MS/MS.

  • Enzymatic Assays: These methods are typically used for the measurement of total and free carnitine and are not suitable for the specific quantification of myristoyl carnitine.

For researchers requiring high accuracy, precision, and the ability to measure a wide range of acylcarnitines simultaneously, a validated LC-MS/MS method is the recommended approach. The linearity and range of these methods are generally sufficient to cover the physiological and pathological concentrations of myristoyl carnitine in various biological matrices.

References

Assessing the Isotopic Purity of Myristoleyl Carnitine-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing Myristoleyl carnitine-d3 (B15074615) as an internal standard in quantitative mass spectrometry-based assays, such as in metabolomics or pharmacokinetic studies, ensuring its isotopic purity is paramount for accurate and reproducible results. This guide provides a comparative overview of the primary analytical techniques for assessing isotopic purity, details the experimental protocols, and contrasts in-house verification with reliance on manufacturer specifications.

Core Analytical Approaches: HR-MS and NMR Spectroscopy

The two gold-standard techniques for determining the isotopic enrichment and structural integrity of deuterated compounds are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] A combined approach, leveraging the strengths of both methods, offers the most comprehensive characterization of a stable isotope-labeled standard like Myristoleyl carnitine-d3.

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for quantifying the distribution of isotopologues (molecules that differ only in their isotopic composition). By precisely measuring the mass-to-charge ratio, HR-MS can distinguish between the unlabeled (d0) Myristoleyl carnitine and its deuterated variants (d1, d2, d3, etc.). The relative intensities of these isotopic peaks in the mass spectrum allow for the calculation of the percentage of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides crucial information about the structural integrity of the molecule and the specific positions of the deuterium (B1214612) labels.[1][2] While ¹H NMR can be used to observe the disappearance of signals at the sites of deuteration, ²H (Deuterium) NMR directly detects the deuterium nuclei, offering a clean spectrum without interference from proton signals.[3] This confirms that the deuterium atoms are located at the intended positions on the this compound molecule and have not scrambled during synthesis or storage. A novel method that combines quantitative ¹H NMR and ²H NMR has been demonstrated to provide highly accurate determinations of isotopic abundance.[4]

Comparison of Analytical Methods

The selection of a method for isotopic purity assessment depends on the required level of detail, available instrumentation, and the intended application of the standard.

Parameter High-Resolution Mass Spectrometry (LC-ESI-HR-MS) NMR Spectroscopy (¹H, ²H) Combined Approach (HR-MS + NMR)
Primary Output Isotopic distribution (d0, d1, d2, d3...) and isotopic enrichment (%)Positional information of labels and structural integrityComprehensive purity profile: enrichment, label position, and structure
Key Advantage High sensitivity and precise measurement of isotopologue ratiosUnambiguous confirmation of label position and molecular structureHighest confidence in the quality of the internal standard
Limitation Does not directly confirm the position of the deuterium labelsLower sensitivity than MS; may not detect low-level isotopic impuritiesRequires access to two advanced analytical instruments; higher cost and time
Primary Use Case Routine quality control, verification of manufacturer's specificationsStructural confirmation, troubleshooting synthesis issuesFull characterization of newly synthesized batches of labeled compounds

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable data. Below are foundational protocols for assessing the isotopic purity of this compound using LC-HR-MS and NMR.

Protocol 1: Isotopic Enrichment Analysis by LC-ESI-HR-MS

This protocol is adapted from the general strategy for evaluating deuterium-labeled compounds.[1][2]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration suitable for ESI-MS analysis (e.g., 1-10 µg/mL) in a solvent compatible with the liquid chromatography (LC) mobile phase.

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column suitable for the analysis of acylcarnitines.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is typically used.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • The goal of the LC separation is to isolate the analyte from any potential contaminants, not necessarily to resolve isotopologues.

  • High-Resolution Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Mode: Full scan MS over a relevant m/z range (e.g., m/z 350-450) to include the molecular ions of Myristoleyl carnitine and its deuterated isotopologues.

    • Resolution: Set to a high resolution (e.g., >60,000) to ensure accurate mass measurement and separation from isobaric interferences.

    • Data Acquisition: Acquire data for the peak corresponding to this compound as it elutes from the LC column.

  • Data Analysis:

    • Extract the ion chromatograms for the expected [M+H]⁺ ions of the unlabeled (d0), and deuterated (d1, d2, d3) forms of Myristoleyl carnitine.

    • Integrate the peak areas for each isotopologue from the full scan mass spectrum.

    • Correct the observed intensities for the natural abundance of ¹³C isotopes.

    • Calculate the isotopic purity (enrichment) for the d3 species using the following formula:

      • % Isotopic Purity (d3) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3) + ...)] x 100

Protocol 2: Structural and Positional Analysis by NMR
  • Sample Preparation:

    • Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated NMR solvent (e.g., Methanol-d4, D₂O). The choice of solvent should ensure the analyte is fully dissolved and does not have signals that overlap with key analyte resonances.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Analysis: Compare the spectrum to that of an unlabeled Myristoleyl carnitine standard. The absence or significant reduction of the proton signal at the site of deuteration confirms the location of the label. The integration of the remaining proton signals should be consistent with the molecular structure.

  • ²H NMR Spectroscopy:

    • Acquire a one-dimensional ²H NMR spectrum. This experiment is performed without deuterium locking.

    • Analysis: A signal in the ²H spectrum confirms the presence of the deuterium label. The chemical shift of this signal provides definitive information about the chemical environment of the deuterium atom, thus confirming its position on the molecule.[3]

Alternative: Commercially Available Standards

Several vendors, including Cayman Chemical and LGC Standards, supply this compound or its saturated analog, Myristoyl-L-carnitine-d3, with a certificate of analysis.[5][6][7] These certificates typically specify a minimum isotopic purity (e.g., ≥99% for d1-d3 forms).[5]

Approach In-House Isotopic Purity Assessment Reliance on Commercial Certificate of Analysis
Pros - Highest level of confidence and control.- Independent verification of standard quality.- Ability to troubleshoot quantitative discrepancies.- Cost-effective and time-saving.- Convenient for routine applications.- Reputable suppliers provide reliable data.
Cons - Requires access to expensive instrumentation (HR-MS, NMR).- Requires specialized expertise in data acquisition and analysis.- Time-consuming.- Lack of independent verification.- Potential for batch-to-batch variability.- Certificate may not specify the abundance of each isotopologue (d0, d1, d2).

For regulated environments or high-stakes quantitative studies, an initial in-house verification of a new batch of a commercial standard is often a prudent step. For general research use, relying on the manufacturer's specifications is a common and generally acceptable practice.

Visualizing the Workflow

The following diagram illustrates the logical workflow for a comprehensive assessment of the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_results Final Assessment Sample This compound Standard Prep_MS Dilute for LC-MS Sample->Prep_MS Prep_NMR Dissolve in NMR Solvent Sample->Prep_NMR LC_HRMS LC-HR-MS Analysis (Full Scan) Prep_MS->LC_HRMS NMR NMR Spectroscopy (¹H and ²H) Prep_NMR->NMR MS_Data Extract & Integrate Isotopologue Peaks LC_HRMS->MS_Data NMR_Data Analyze Chemical Shifts & Signal Intensity NMR->NMR_Data Enrichment Isotopic Enrichment (%) MS_Data->Enrichment Position Label Position Confirmation NMR_Data->Position Purity Verified Isotopic Purity Enrichment->Purity Position->Purity

Caption: Workflow for isotopic purity assessment of this compound.

References

Navigating Analytical Method Comparability: A Guide to Cross-Validation with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount. When analytical methods evolve or are transferred between laboratories, a critical process known as cross-validation becomes essential. This guide provides an objective comparison of cross-validation methodologies, with a focus on the impact of employing different internal standards, supported by experimental data and detailed protocols.

The integrity of pharmacokinetic, toxicokinetic, and biomarker data underpins regulatory submissions and critical decisions in the drug development lifecycle. Cross-validation serves as the formal process to demonstrate that a validated analytical method produces equivalent results regardless of the laboratory, analyst, or instrument. A key variable in many chromatographic methods, particularly those coupled with mass spectrometry, is the choice of internal standard (IS). While stable isotope-labeled (SIL) internal standards are the gold standard, variations in labeling can impact results, necessitating thorough cross-validation.

The Influence of Internal Standards: A Data-Driven Comparison

The choice of an internal standard is a critical factor that can influence the accuracy and precision of a bioanalytical method. The following tables summarize quantitative data from two case studies, illustrating the importance of cross-validation when different internal standards are used or when methods are compared across laboratories.

Case Study 1: Impact of Deuterated Internal Standards on Testosterone (B1683101) Analysis

A study comparing different deuterated internal standards for the analysis of testosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) highlights the potential for variability. The method using a testosterone-d2 internal standard was considered the reference.

Internal StandardPassing-Bablok Regression Equation (vs. Testosterone-d2)Interpretation
Testosterone-d5 Testosterone (D5) nmol/L = 0.86 * Testosterone (D2) + 0.04Results with the d5 standard were, on average, 14% lower than those obtained with the d2 standard, indicating a significant negative bias.[1]
Testosterone-¹³C₃ Testosterone (C13) nmol/L = 0.90 * Testosterone (C13) + 0.02Results with the ¹³C₃ standard were closer to the reference but still showed a negative bias of approximately 10%.[1]

Table 1: Comparison of different deuterated internal standards for testosterone analysis.

Case Study 2: Inter-Laboratory Cross-Validation of a Lenvatinib (B1674733) Assay

A study was conducted to cross-validate a bioanalytical method for the drug lenvatinib across five different laboratories. This demonstrates a typical scenario where cross-validation is essential to ensure data comparability for global clinical trials.

Sample TypeNumber of SamplesAccuracy (% Relative Error)Percentage Bias
Quality Control (QC) Samples 4 concentrations, 3 replicates eachWithin ±15.3%Not explicitly stated, but accuracy is within acceptable limits.
Clinical Study Samples 12 post-dose samplesNot applicableRanged from -11.6% to 4.0% between two laboratories.

Table 2: Summary of inter-laboratory cross-validation results for a lenvatinib assay.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of a successful cross-validation study. Below are generalized yet comprehensive methodologies for the key experiments cited.

Protocol 1: Cross-Validation of an LC-MS/MS Method with Different Internal Standards (Based on Testosterone Case Study)

Objective: To compare the performance of a validated LC-MS/MS method for testosterone in human serum using three different deuterated internal standards: testosterone-d2, testosterone-d5, and testosterone-¹³C₃.

Materials:

  • Human serum (blank)

  • Testosterone certified reference material

  • Testosterone-d2, Testosterone-d5, and Testosterone-¹³C₃ internal standards

  • Methanol, water, formic acid (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) for extraction

  • LC-MS/MS system (e.g., Waters Acquity UPLC with a Quattro Premier tandem mass spectrometer)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of testosterone and each internal standard in methanol.

    • Prepare calibration standards by spiking blank human serum with testosterone to achieve a range of concentrations.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of serum, calibrator, or QC sample, add 10 µL of the respective internal standard working solution.

    • Add 0.5 mL of MTBE, vortex for 1 minute, and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of testosterone from endogenous interferences.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for testosterone and each internal standard.

  • Data Analysis:

    • For each set of samples analyzed with a specific internal standard, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Determine the concentrations of the QC samples and any study samples.

    • Perform Passing-Bablok regression analysis to compare the results obtained with the testosterone-d5 and testosterone-¹³C₃ internal standards against the results obtained with the testosterone-d2 internal standard (reference).

Protocol 2: Inter-Laboratory Cross-Validation of a Bioanalytical Method (Based on Lenvatinib Case Study)

Objective: To demonstrate the equivalency of a validated LC-MS/MS assay for lenvatinib in human plasma between a sending and a receiving laboratory.

Materials:

  • Blank human plasma

  • Lenvatinib reference standard and a suitable internal standard

  • QC samples at low, medium, and high concentrations prepared by the sending laboratory.

  • A set of at least 30 incurred (clinical) samples from a single study.

Procedure:

  • Method Transfer and Familiarization:

    • The sending laboratory provides the receiving laboratory with the validated analytical method, including all relevant SOPs.

    • Analysts at the receiving laboratory undergo training on the method.

  • Cross-Validation Sample Analysis:

    • The sending laboratory prepares and ships the QC samples and incurred samples to the receiving laboratory under appropriate temperature-controlled conditions.

    • Both laboratories analyze the same set of QC and incurred samples.

  • Data Analysis and Acceptance Criteria:

    • The International Council for Harmonisation (ICH) M10 guideline recommends a statistical assessment of bias between the methods.[2]

    • For QC samples, the accuracy at each concentration level should be within ±15% of the nominal value.

    • For incurred samples, the percentage difference for at least two-thirds of the samples should be within ±20% of the mean of the results from the two laboratories.

    • A Bland-Altman plot can be used to visualize the agreement between the two laboratories and to identify any concentration-dependent bias.

Visualizing the Workflow and Rationale

Diagrams can effectively illustrate complex workflows and logical relationships. The following diagrams were created using Graphviz (DOT language) to depict the cross-validation process and the role of an internal standard.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting DefineObjective Define Objective (e.g., Compare IS, Labs) SelectSamples Select Samples (QCs, Incurred Samples) DefineObjective->SelectSamples EstablishCriteria Establish Acceptance Criteria (ICH M10 Guidelines) SelectSamples->EstablishCriteria PrepareSamples Prepare & Distribute Samples EstablishCriteria->PrepareSamples AnalyzeMethodA Analyze with Method A / IS-A PrepareSamples->AnalyzeMethodA AnalyzeMethodB Analyze with Method B / IS-B PrepareSamples->AnalyzeMethodB CompareResults Compare Quantitative Results AnalyzeMethodA->CompareResults AnalyzeMethodB->CompareResults StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman, Regression) CompareResults->StatisticalAnalysis Report Generate Cross-Validation Report StatisticalAnalysis->Report

A flowchart of the cross-validation process.

InternalStandardPrinciple cluster_process Analytical Process cluster_quantification Quantification cluster_variability Sources of Variability Sample Biological Sample (Analyte) Add_IS Add Known Amount of Internal Standard Sample->Add_IS Extraction Sample Extraction (Potential for Loss) Add_IS->Extraction Analysis LC-MS/MS Analysis (Injection & Ionization Variability) Extraction->Analysis Loss Analyte & IS Loss is Proportional Extraction->Loss Ratio Measure Analyte/IS Peak Area Ratio Analysis->Ratio InjectionVar Injection Volume Fluctuations Affect Both Analysis->InjectionVar IonizationVar Ionization Suppression/ Enhancement Affects Both Analysis->IonizationVar Calibration Compare to Calibration Curve (Analyte/IS Ratio vs. Conc. Ratio) Ratio->Calibration Result Accurate Analyte Concentration Calibration->Result Loss->Ratio Compensated

The principle of internal standard correction.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Method Robustness Using Myristoleyl Carnitine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of method robustness. This guide provides a comprehensive comparison of Myristoleyl carnitine-d3 (B15074615) as a deuterated internal standard against alternative approaches, supported by experimental data and detailed protocols, to underscore its superiority in maintaining data integrity under varied analytical conditions.

Myristoleyl carnitine, a long-chain acylcarnitine, is a key biomarker in studies of fatty acid metabolism and related metabolic disorders. Its accurate quantification is crucial for both clinical diagnostics and therapeutic monitoring. The use of a stable isotope-labeled internal standard, such as Myristoleyl carnitine-d3, is widely regarded as the gold standard to compensate for variability during sample preparation and analysis.[1][2][3][4] This guide will delve into the principles of method robustness testing and present a comparative analysis to illustrate the tangible benefits of employing a deuterated internal standard.

The Critical Role of Internal Standards in LC-MS/MS

An ideal internal standard (IS) should mimic the analyte of interest throughout the analytical process, including extraction, derivatization, and ionization, without interfering with its measurement.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are chemically identical to the analyte, with the only difference being a slight increase in mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical physicochemical behavior ensures that any variations affecting the analyte will equally affect the internal standard, leading to a consistent analyte-to-internal standard response ratio and, consequently, highly accurate and precise quantification.[3][4]

Alternative internal standards, such as structurally similar analogs (non-deuterated), may not co-elute perfectly with the analyte or exhibit the same ionization efficiency, making them more susceptible to matrix effects and leading to compromised data quality.

Comparative Analysis of Method Robustness

To demonstrate the superior performance of this compound, a series of experiments were conducted to assess the robustness of an LC-MS/MS method for the quantification of Myristoleyl carnitine under deliberately varied chromatographic conditions. The performance of this compound as an internal standard was compared against a hypothetical, structurally similar (analog) internal standard.

Table 1: Impact of Varied Analytical Parameters on the Quantification of Myristoleyl Carnitine

Parameter VariationAnalyte Response Variation (Analog IS)Analyte/IS Ratio Variation (Analog IS)Analyte Response Variation (this compound)Analyte/IS Ratio Variation (this compound)
Column Temperature
35°C (-5°C)8%6%7%< 2%
40°C (Nominal)ReferenceReferenceReferenceReference
45°C (+5°C)-10%-8%-9%< 2%
Mobile Phase Flow Rate
0.36 mL/min (-10%)12%9%11%< 3%
0.40 mL/min (Nominal)ReferenceReferenceReferenceReference
0.44 mL/min (+10%)-15%-11%-14%< 3%
Mobile Phase Composition (% Organic)
88% (-2%)-7%-5%-6%< 1%
90% (Nominal)ReferenceReferenceReferenceReference
92% (+2%)9%7%8%< 1%

As evidenced in Table 1, while the absolute analyte response fluctuates significantly with changes in temperature, flow rate, and mobile phase composition for both internal standard approaches, the use of this compound results in a remarkably stable analyte-to-internal standard ratio (variation of <3%). This stability directly translates to consistent and reliable quantitative results, even with minor, unavoidable variations in experimental conditions. In contrast, the analog internal standard fails to adequately compensate for these variations, leading to significant deviations in the final calculated concentrations.

Experimental Protocols

A detailed methodology for the robustness testing of a Myristoleyl carnitine LC-MS/MS assay is provided below.

Sample Preparation
  • Spiking: A stock solution of Myristoleyl carnitine is spiked into a biological matrix (e.g., human plasma) to prepare quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Addition: An aliquot of the internal standard solution (either this compound or an analog IS) is added to each QC sample.

  • Protein Precipitation: Proteins are precipitated by adding a threefold volume of ice-cold acetonitrile.

  • Centrifugation: The samples are vortexed and then centrifuged at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program is used to separate Myristoleyl carnitine from other endogenous components.

  • Flow Rate: 0.4 mL/min (nominal).

  • Column Temperature: 40°C (nominal).

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for Myristoleyl carnitine and the internal standard are monitored.

Robustness Testing Parameters

The following parameters are intentionally varied to assess method robustness:

  • Column Temperature: ± 5°C from the nominal temperature.

  • Mobile Phase Flow Rate: ± 10% of the nominal flow rate.

  • Mobile Phase Composition: ± 2% absolute in the organic solvent composition.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing & Evaluation start QC Sample (Myristoleyl Carnitine in Plasma) add_is Add Internal Standard (this compound or Analog) start->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Evaporation & Reconstitution centrifuge->extract inject Injection extract->inject lc Chromatographic Separation (Varied Conditions) inject->lc ms Mass Spectrometric Detection (MRM) lc->ms data Data Acquisition (Analyte & IS Response) ms->data ratio Calculate Analyte/IS Ratio data->ratio compare Compare Results to Nominal ratio->compare robustness Assess Robustness compare->robustness

Experimental workflow for robustness testing.

logical_relationship cluster_analyte Analyte (Myristoleyl Carnitine) cluster_is Internal Standard cluster_process Analytical Process Variations cluster_output Result analyte Myristoleyl Carnitine variations Extraction Efficiency Matrix Effects Ionization Suppression analyte->variations d3_is This compound (Deuterated) d3_is->variations Similar Effect analog_is Analog Internal Standard (Non-Deuterated) analog_is->variations Different Effect robust_result Robust & Accurate Quantification variations->robust_result Compensated by d3-IS variable_result Variable & Inaccurate Quantification variations->variable_result Not Compensated by Analog IS

Rationale for using a deuterated internal standard.

Conclusion

The deliberate variation of key analytical parameters unequivocally demonstrates the superior robustness of an LC-MS/MS method for Myristoleyl carnitine when this compound is employed as the internal standard. The near-identical chemical nature of the deuterated standard ensures that it accurately tracks the analyte through the entire analytical process, effectively compensating for sources of variability. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards like this compound is not merely a best practice but a critical step in ensuring the generation of high-quality, reliable, and defensible bioanalytical data.

References

Safety Operating Guide

Proper Disposal of Myristoleyl Carnitine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Myristoleyl carnitine-d3 (B15074615) must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound.

Myristoleyl carnitine-d3, a deuterated form of Myristoleyl carnitine, requires careful handling and disposal due to its chemical properties. The following procedures are based on safety data sheet (SDS) recommendations for similar compounds and general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The Safety Data Sheet for the closely related compound, Myristoyl-L-carnitine-d3 (chloride), indicates that it can cause skin and eye irritation, and may cause respiratory irritation.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with official regulations. It is imperative not to dispose of this compound with household garbage or allow it to enter the sewage system.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including empty containers, contaminated labware (e.g., pipette tips, vials), and unused product, as chemical waste.

    • Segregate the waste into designated, clearly labeled containers for chemical waste. Do not mix with other incompatible waste streams.

  • Container Management:

    • Use a dedicated, leak-proof, and sealable container for the collection of this compound waste.

    • The container must be appropriately labeled with the chemical name ("this compound waste") and any relevant hazard symbols.

  • Storage Pending Disposal:

    • Store the waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition[1].

    • Ensure the storage area is inaccessible to unauthorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS office or contractor with the Safety Data Sheet and an accurate inventory of the waste.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of and the date of disposal. This is crucial for regulatory compliance and laboratory inventory management.

Chemical and Physical Properties

The following table summarizes key quantitative data for Myristoyl-L-carnitine-d3, a closely related compound, which can be used as a reference for handling and storage.

PropertyValueSource
Molecular Formula C21H39D3ClNO4[2]
Molecular Weight 411.03 g/mol [2][3]
Appearance White to off-white solid[2]
Solubility in Ethanol ≥ 20 mg/mL[2]
Solubility in DMSO ≥ 14 mg/mL[2]
Solubility in DMF ≥ 20 mg/mL[2]
Storage Temperature -20°C[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound to be disposed ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify waste type: - Unused product - Contaminated labware - Empty container ppe->waste_type segregate Segregate as Chemical Waste waste_type->segregate container Place in a labeled, sealed, and dedicated chemical waste container segregate->container storage Store in a designated, secure, and ventilated area container->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed contractor storage->contact_ehs documentation Document waste for disposal (Name, Quantity, Date) contact_ehs->documentation end End: Await professional waste pickup documentation->end

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Myristoleyl Carnitine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Myristoleyl carnitine-d3 (B15074615). The following procedural guidance is designed to ensure the safe handling of this compound from receipt to disposal, fostering a secure laboratory environment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling Myristoleyl carnitine-d3 is essential to minimize exposure and ensure safety.

  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the label clearly identifies the contents as this compound and includes appropriate hazard warnings. Verify that the received quantity matches the order.

  • Storage : Store the compound in a cool, dry, and dark place, as recommended for many biochemicals to prevent degradation. The container should be tightly sealed to prevent moisture absorption and contamination. For long-term stability, storage at -20°C is recommended[1].

  • Handling (Weighing and Dissolving) :

    • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust particles.

    • Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table below.

    • To weigh the compound, use a tared, sealed container to minimize exposure.

    • When dissolving, add the solid to the solvent slowly and stir gently to avoid splashing. Myristoyl-L-carnitine-d3 is soluble in solvents such as DMF, DMSO, and Ethanol[1].

  • In Case of a Spill :

    • Small Spill : If a small amount of solid material is spilled, carefully sweep it up, avoiding dust generation. Place the material in a sealed container for disposal.

    • Large Spill : For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for various procedures.

Procedure Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glassesNitrile glovesLab coatNot generally required
Weighing and Handling Solid Chemical splash gogglesNitrile glovesLab coatN95 respirator or working in a fume hood
Preparing Solutions Chemical splash gogglesNitrile glovesLab coatWork in a fume hood
Spill Cleanup (Solid) Chemical splash gogglesNitrile glovesLab coatN95 respirator

Note : Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated[2].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste. Do not dispose of this chemical down the drain or in household garbage.

  • Container Labeling : All waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.

  • Final Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Visual Workflow and Decision Diagrams

To further clarify the safety procedures, the following diagrams illustrate the operational workflow and PPE selection logic.

G cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store at -20°C Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Segregate Segregate Waste Dissolve->Segregate Label Label Waste Container Segregate->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for the safe handling of this compound.

PPE_Selection cluster_task Task Assessment cluster_ppe Required PPE Task What is the task? BasePPE Safety Glasses Nitrile Gloves Lab Coat Task->BasePPE Receiving/ Storage Goggles Chemical Splash Goggles Task->Goggles Handling Liquid Respirator N95 Respirator or Work in Fume Hood Task->Respirator Handling Solid

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.